molecular formula C12H13N B1615617 7-Propylquinoline CAS No. 7661-59-8

7-Propylquinoline

Cat. No.: B1615617
CAS No.: 7661-59-8
M. Wt: 171.24 g/mol
InChI Key: COTJHRWDWDQJRQ-UHFFFAOYSA-N
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Description

7-Propylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Propylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Propylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7661-59-8

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

7-propylquinoline

InChI

InChI=1S/C12H13N/c1-2-4-10-6-7-11-5-3-8-13-12(11)9-10/h3,5-9H,2,4H2,1H3

InChI Key

COTJHRWDWDQJRQ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=CC=N2)C=C1

Canonical SMILES

CCCC1=CC2=C(C=CC=N2)C=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Propylquinoline: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of pharmacologically active compounds.[1] 7-Propylquinoline, a specifically substituted derivative, presents a key structural motif for targeted therapeutic development. This technical guide provides an in-depth analysis of the principal synthetic pathways for 7-propylquinoline, with a focus on the underlying reaction mechanisms and practical experimental considerations. We will explore classical methodologies, including the Combes, Doebner-von Miller, and Friedländer syntheses, alongside a discussion of modern catalytic approaches. Each section is designed to provide not only a procedural outline but also the causal logic behind experimental choices, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction: The Significance of 7-Propylquinoline

Quinoline and its derivatives are heterocyclic aromatic compounds that are fundamental to numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring is critical in defining its pharmacological profile. The 7-propyl substitution, in particular, offers a lipophilic handle that can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein-ligand interactions. Understanding the efficient and regioselective synthesis of 7-propylquinoline is therefore of paramount importance for the development of novel therapeutics.

This guide will dissect the most relevant synthetic strategies, providing detailed protocols and mechanistic insights to facilitate the reproducible and scalable synthesis of this key chemical entity.

Classical Synthesis Pathways for 7-Propylquinoline

Several named reactions have been established as robust methods for the synthesis of the quinoline core. The selection of a particular pathway often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

The Combes Synthesis

The Combes synthesis, first reported in 1888, is a reliable method for preparing substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[3][4] For the synthesis of 7-propylquinoline, 3-propylaniline would be the logical starting aniline.

The reaction proceeds through a series of well-defined steps, initiated by the condensation of the aniline with the β-diketone.

  • Enamine Formation: The reaction begins with the acid-catalyzed nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone.[4][5] Subsequent dehydration leads to the formation of a Schiff base, which tautomerizes to the more stable enamine intermediate.[4][6]

  • Cyclization: The enamine, activated by the electron-donating nitrogen, undergoes an intramolecular electrophilic aromatic substitution. The rate-determining step is the annulation of the molecule.[4]

  • Dehydration and Aromatization: A final acid-catalyzed dehydration of the cyclic intermediate results in the formation of the aromatic quinoline ring.[4]

Combes_Synthesis 3-Propylaniline 3-Propylaniline Enamine Intermediate Enamine Intermediate 3-Propylaniline->Enamine Intermediate Condensation β-Diketone β-Diketone β-Diketone->Enamine Intermediate Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Annulation (Rate-Determining) 7-Propylquinoline 7-Propylquinoline Cyclized Intermediate->7-Propylquinoline Dehydration & Aromatization

Caption: The Combes synthesis pathway for 7-propylquinoline.

  • Materials: 3-propylaniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid, ethanol, sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 3-propylaniline (1 equivalent) and acetylacetone (1.1 equivalents) in ethanol.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring. The use of a strong acid is crucial for both the initial condensation and the final cyclization and dehydration steps.[4][7]

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 7-propyl-2,4-dimethylquinoline by column chromatography on silica gel.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] This reaction often uses a Lewis acid or a strong Brønsted acid as a catalyst.[8] To synthesize 7-propylquinoline, 3-propylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone, such as crotonaldehyde.

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the following key transformations:

  • Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[8]

  • Cyclization and Dehydration: The resulting amino-carbonyl intermediate undergoes an intramolecular cyclization. Subsequent dehydration leads to a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent, which can be an external reagent or another molecule of the α,β-unsaturated carbonyl compound acting as a hydrogen acceptor, is required for this final aromatization step.[9]

Doebner_von_Miller 3-Propylaniline 3-Propylaniline Michael Adduct Michael Adduct 3-Propylaniline->Michael Adduct Michael Addition α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl->Michael Adduct Dihydroquinoline Intermediate Dihydroquinoline Intermediate Michael Adduct->Dihydroquinoline Intermediate Cyclization & Dehydration 7-Propylquinoline 7-Propylquinoline Dihydroquinoline Intermediate->7-Propylquinoline Oxidation

Caption: The Doebner-von Miller reaction pathway.

  • Materials: 3-propylaniline, crotonaldehyde, hydrochloric acid, an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), ethanol.

  • Procedure:

    • To a solution of 3-propylaniline (1 equivalent) in ethanol, add concentrated hydrochloric acid.

    • Slowly add crotonaldehyde (2 equivalents) to the stirred mixture. The α,β-unsaturated carbonyl compound can be generated in situ in some variations of this reaction.[8]

    • Add the oxidizing agent to the reaction mixture.

    • Heat the reaction to reflux for several hours. Monitor the reaction by TLC.

    • After completion, cool the reaction and neutralize with a base (e.g., NaOH solution).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 7-propyl-2-methylquinoline by column chromatography or distillation.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2][10] To synthesize 7-propylquinoline, one would ideally start with 2-amino-4-propylbenzaldehyde and a simple ketone like acetone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis:[11]

  • Aldol Condensation First: The initial step is an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes dehydration, followed by intramolecular cyclization via imine formation and subsequent aromatization to yield the quinoline.[10][11]

  • Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the other reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[11]

The reaction can be catalyzed by either acids or bases.[10]

Friedlander_Synthesis cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First 2-Amino-4-propylbenzaldehyde_1 2-Amino-4-propylbenzaldehyde Aldol Adduct Aldol Adduct 2-Amino-4-propylbenzaldehyde_1->Aldol Adduct Ketone_1 Ketone Ketone_1->Aldol Adduct Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl Dehydration 7-Propylquinoline_1 7-Propylquinoline Unsaturated Carbonyl->7-Propylquinoline_1 Imine Formation & Aromatization 2-Amino-4-propylbenzaldehyde_2 2-Amino-4-propylbenzaldehyde Schiff Base Schiff Base 2-Amino-4-propylbenzaldehyde_2->Schiff Base Ketone_2 Ketone Ketone_2->Schiff Base Cyclized Intermediate_2 Cyclized Intermediate_2 Schiff Base->Cyclized Intermediate_2 Intramolecular Aldol 7-Propylquinoline_2 7-Propylquinoline Cyclized Intermediate_2->7-Propylquinoline_2 Dehydration

Caption: The two proposed mechanisms for the Friedländer synthesis.

  • Materials: 2-amino-4-propylbenzaldehyde, acetone, sodium hydroxide or p-toluenesulfonic acid, ethanol.

  • Procedure:

    • In a flask, dissolve 2-amino-4-propylbenzaldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of either a base (e.g., aqueous sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction rate and yield.[10]

    • Add acetone (a slight excess, e.g., 1.5 equivalents).

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude 7-propylquinoline by column chromatography.

Modern Catalytic Approaches

While classical methods are robust, modern organic synthesis has seen a shift towards more efficient and environmentally benign catalytic systems. These often involve transition-metal catalysts and can offer milder reaction conditions and higher yields.

Recent advances include:

  • Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, iron, and silver have been employed to enhance the efficiency and selectivity of quinoline synthesis through multicomponent reactions.[12]

  • Aerobic Oxidation: Some modern methods utilize oxygen from the air as the oxidant, which is a greener alternative to traditional oxidizing agents.[7]

  • Catalyst-Free Syntheses: In certain cases, particularly with highly activated substrates, catalyst-free conditions can be achieved, simplifying the reaction workup and reducing waste.[13] For instance, the reaction of m-phenylenediamine with 1,3-diketones containing a trifluoromethyl group can proceed without a catalyst to yield 7-aminoquinolines.[13]

Comparative Analysis of Synthesis Routes

Synthesis MethodStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Combes Aniline, β-DiketoneStrong acid (e.g., H₂SO₄)Good for 2,4-disubstituted quinolines, uses readily available starting materials.[4]Requires strongly acidic conditions, which may not be suitable for sensitive substrates.
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (Lewis or Brønsted), Oxidizing agentVersatile, can generate a variety of substitution patterns.[14]Can produce complex mixtures of products, mechanism is not always straightforward.
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or BaseHigh regioselectivity, straightforward purification.[2][10]The required 2-aminoaryl carbonyl starting materials can be challenging to synthesize.
Modern Catalytic Varies (e.g., Anilines, Alcohols, Ketones)Transition metals (Pd, Cu, Fe), Photoredox catalystsMilder reaction conditions, higher yields, better atom economy, greener processes.[12][15][16]Catalysts can be expensive and may require specialized handling.

Purification and Characterization

Regardless of the synthetic pathway chosen, the purification and characterization of the final product are crucial for ensuring its identity and purity.

  • Purification: Common purification techniques for quinoline derivatives include:

    • Column Chromatography: Using silica gel or alumina with a suitable eluent system (e.g., hexane/ethyl acetate).

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.

    • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

  • Characterization: The structure and purity of the synthesized 7-propylquinoline should be confirmed using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Conclusion

The synthesis of 7-propylquinoline can be achieved through several well-established classical methods, each with its own set of advantages and limitations. The choice of the most appropriate synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific substitution pattern required. For researchers in drug development, the Friedländer synthesis often offers the most direct and regioselective route, provided the necessary 2-aminoaryl carbonyl precursor is accessible. As the field of organic synthesis continues to evolve, modern catalytic methods will likely offer increasingly efficient, sustainable, and versatile alternatives for the construction of this important heterocyclic scaffold.

References

  • quimicaorganica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20717. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8961-8968. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • PubMed. (1996). Purification and characterization of a proline-rich antibacterial peptide, with sequence similarity to bactenecin-7, from the haemocytes of the shore crab, Carcinus maenas. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

  • PubMed. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved from [Link]

  • PubMed. (1977). Purification and Characterization of Spiralin, the Main Protein of the Spiroplasma Citri Membrane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Copper Catalyzed Sustainable Synthesis Of Quinolines. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

Sources

Spectroscopic Characterization of 7-Propylquinoline: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the expected spectroscopic data for 7-Propylquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive framework grounded in fundamental principles and established data for analogous structures. In the absence of a consolidated, publicly available experimental dataset for 7-Propylquinoline, this guide serves as an expert-level benchmark for its synthesis, identification, and structural verification. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, explain the rationale behind these predictions, and provide robust, self-validating experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 7-Propylquinoline, we can predict the ¹H and ¹³C NMR spectra by considering the distinct chemical environments of the quinoline core and the attached n-propyl group. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents create a characteristic deshielding pattern for the heterocyclic protons, while the aliphatic propyl chain will exhibit more upfield signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons of the quinoline ring system and the seven protons of the propyl side chain. The signals will be split into specific multiplets according to the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. The analysis is based on known data for the quinoline scaffold and typical alkyl chain behavior.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Integration for 7-Propylquinoline

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-28.8 - 9.0Doublet of doublets (dd)1HStrongly deshielded by adjacent nitrogen and ring current.
H-88.0 - 8.2Doublet (d)1HPeri-position to nitrogen, experiencing strong deshielding.
H-48.0 - 8.2Doublet (d)1HDeshielded by ring current and proximity to the heterocyclic ring.
H-57.7 - 7.9Doublet (d)1HStandard aromatic proton on the carbocyclic ring.
H-67.4 - 7.6Doublet of doublets (dd)1HInfluenced by adjacent protons at C-5 and the propyl group at C-7.
H-37.3 - 7.5Doublet of doublets (dd)1HCoupled to both H-2 and H-4.
-CH₂- (α to ring)2.8 - 3.0Triplet (t)2HBenzylic protons, deshielded by the aromatic ring.
-CH₂- (middle)1.7 - 1.9Sextet2HAliphatic proton environment, split by adjacent CH₃ and CH₂ groups.
-CH₃ (terminal)0.9 - 1.1Triplet (t)3HTerminal methyl group, most upfield signal.
Predicted values are based on a standard deuterated chloroform (CDCl₃) solvent and a 400 MHz spectrometer.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum for 7-Propylquinoline should display 12 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 3 carbons of the propyl chain. Quaternary carbons (those without attached protons) are expected to show signals of lower intensity.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 7-Propylquinoline

Carbon AssignmentPredicted δ (ppm)Rationale
C-2150 - 152Carbon adjacent to nitrogen, highly deshielded.
C-8a (Quaternary)147 - 149Bridgehead carbon adjacent to nitrogen.
C-7 (Quaternary)143 - 145Aromatic carbon bearing the propyl substituent.
C-4135 - 137Deshielded aromatic methine carbon.
C-5128 - 130Aromatic methine carbon.
C-4a (Quaternary)127 - 129Bridgehead carbon.
C-8126 - 128Aromatic methine carbon.
C-6125 - 127Aromatic methine carbon.
C-3121 - 123Aromatic methine carbon.
-CH₂- (α to ring)37 - 39Benzylic carbon, deshielded by the ring.
-CH₂- (middle)24 - 26Standard aliphatic carbon.
-CH₃ (terminal)13 - 15Terminal methyl carbon, most upfield signal.
Predicted values are based on a standard deuterated chloroform (CDCl₃) solvent.
Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, verifiable NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 7-Propylquinoline sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) to ensure the detection of quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling constants.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg Sample Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform & Phasing Acq2->Proc1 Acq3->Proc1 Proc2 Calibrate to Standard (TMS/CDCl3) Proc1->Proc2 Proc3 Integrate & Analyze Peaks Proc2->Proc3 Proc4 Structure Confirmation Proc3->Proc4

Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is ideal for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For 7-Propylquinoline, the spectrum will be a composite of absorptions from the aromatic quinoline system and the aliphatic propyl group.

Predicted IR Spectrum

The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key absorptions are predicted as follows.[5][6][7]

Table 3: Predicted Characteristic IR Absorption Bands for 7-Propylquinoline

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds in the quinoline ring.
2960 - 2850Aliphatic C-H StretchStrongAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the propyl chain.
1620 - 1580Aromatic C=C & C=N StretchMedium-StrongMultiple bands are expected due to the conjugated ring system of quinoline.
1510 - 1450Aromatic C=C StretchMedium-StrongFurther evidence of the aromatic core.
1470 - 1430Aliphatic C-H BendMediumScissoring and bending vibrations of the CH₂ and CH₃ groups.
900 - 675Aromatic C-H Out-of-Plane BendStrongThe pattern of these strong bands in the fingerprint region can be diagnostic of the substitution pattern on the benzene ring.[8]
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of liquid samples.[6]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of purified 7-Propylquinoline directly onto the center of the ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although modern software often does this automatically.

    • Label the significant peaks with their corresponding wavenumbers.

IR Analysis Workflow

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_proc Data Analysis Setup1 Clean ATR Crystal Setup2 Record Background Spectrum Setup1->Setup2 Acq1 Apply Liquid Sample to Crystal Setup2->Acq1 Acq2 Acquire Sample Spectrum (32 Scans) Acq1->Acq2 Proc1 Background Subtraction Acq2->Proc1 Proc2 Identify Key Absorption Bands Proc1->Proc2 Proc3 Correlate Bands to Functional Groups Proc2->Proc3

Diagram 2: ATR-FTIR Analysis Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 7-Propylquinoline, we can predict the molecular ion and a characteristic fragmentation pathway.

Predicted Mass Spectrum

Using standard Electron Ionization (EI), the molecule will be ionized and fragmented.

  • Molecular Formula: C₁₂H₁₃N

  • Molecular Weight: 171.24 g/mol

The mass spectrum is expected to show a prominent molecular ion peak (M⁺·) at m/z = 171 . Given the stability of the aromatic system, this peak should be relatively intense.

The most significant fragmentation is predicted to arise from benzylic cleavage, which is the cleavage of the bond between the α- and β-carbons of the propyl group. This is a highly favored pathway as it results in a stable, resonance-stabilized benzylic-type cation.

  • Fragmentation Pathway: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion.

    [C₁₂H₁₃N]⁺· → [C₁₀H₈N-CH₂]⁺ + •CH₂CH₃

  • Major Fragment Ion: A strong peak is expected at m/z = 142 (171 - 29). This would be the base peak or one of the most intense peaks in the spectrum.

Other minor fragments corresponding to the loss of a methyl radical or further fragmentation of the quinoline ring may be observed but are expected to be of much lower intensity.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like 7-Propylquinoline.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Interface Temperature: Set to 280 °C to prevent condensation.

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and relevant fragments.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to 7-Propylquinoline.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺·) at m/z 171.

    • Identify the major fragment ion at m/z 142 and correlate it with the predicted benzylic cleavage.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 Prepare Dilute Solution (~100 ppm) GC1 Inject into GC Prep1->GC1 GC2 Separation on Capillary Column GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis (m/z 40-400) MS1->MS2 Analysis1 Extract Mass Spectrum from TIC MS2->Analysis1 Analysis2 Identify Molecular Ion (m/z 171) Analysis1->Analysis2 Analysis3 Analyze Fragmentation Pattern (m/z 142) Analysis2->Analysis3

Diagram 3: GC-MS Analysis Workflow

Conclusion

The structural elucidation of 7-Propylquinoline relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a comprehensive, theory-backed prediction of its key spectroscopic features. The ¹H and ¹³C NMR spectra are expected to confirm the connectivity of the propyl group at the C-7 position and the integrity of the quinoline core. The IR spectrum will verify the presence of aromatic and aliphatic C-H bonds and the characteristic vibrations of the heterocyclic ring system. Finally, mass spectrometry will confirm the molecular weight of 171 amu and show a characteristic benzylic cleavage fragment at m/z 142. The detailed protocols provided herein offer a robust framework for any researcher undertaking the synthesis or analysis of this compound, ensuring data integrity and confident structural assignment.

References

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7-Propylquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Propylquinoline: Properties, Synthesis, and Applications

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The fusion of a benzene ring and a pyridine ring results in a structure with a wide range of chemical reactivity and biological activity. Among the myriad of quinoline derivatives, alkyl-substituted quinolines, particularly propylquinolines, have garnered interest for their potential applications in various fields. This guide provides a comprehensive overview of 7-Propylquinoline, including its chemical properties, synthesis, and potential applications, with a focus on providing researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound.

Physicochemical Properties of Propylquinoline Isomers

PropertyValueSource
Molecular Formula C₁₂H₁₃NPubChem
Molecular Weight 171.24 g/mol [2][3]
CAS Number (7-Propylquinoline) Not AssignedN/A
CAS Number (2-Propylquinoline) 1613-32-7[3]
CAS Number (6-Propylquinoline) 7661-58-7[2]

Synthesis of 7-Propylquinoline

The synthesis of 7-substituted quinolines can be achieved through various established methods for quinoline ring formation, followed by the introduction of the propyl group, or by utilizing a starting material already containing the propyl substituent. A common and versatile method for quinoline synthesis is the Doebner-von Miller reaction , which involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst.

Hypothetical Synthesis of 7-Propylquinoline via Doebner-von Miller Reaction

This protocol outlines a plausible, though not experimentally verified, synthesis of 7-Propylquinoline. The rationale behind this approach is the use of a readily available substituted aniline to direct the cyclization to the desired 7-position.

Reactants:

  • 3-Propylaniline

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of 3-propylaniline with three molar equivalents of crotonaldehyde.

  • Acid Catalysis: Slowly add concentrated hydrochloric acid to the mixture with constant stirring. The reaction is typically exothermic and should be cooled in an ice bath if necessary.

  • Oxidation: Introduce a suitable oxidizing agent to the reaction mixture. The choice of oxidizing agent is critical for the dehydrogenation of the initially formed dihydroquinoline intermediate to the aromatic quinoline.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a base, such as sodium hydroxide solution, until it is alkaline.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 7-Propylquinoline.

Potential Applications in Drug Discovery and Research

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] While 7-Propylquinoline itself has not been extensively studied, its structural similarity to other bioactive quinolines suggests several potential areas of application.

  • Anticancer Agents: Many quinoline derivatives have been developed as anticancer drugs, often targeting specific signaling pathways in cancer cells.[4] The propyl group at the 7-position could modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets.

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. Further investigation of 7-Propylquinoline could reveal potential antimicrobial activities.

  • CNS Drug Discovery: The physicochemical properties of a molecule, such as lipophilicity, play a crucial role in its ability to cross the blood-brain barrier. The addition of a propyl group can significantly alter these properties, making 7-Propylquinoline a candidate for exploration in the development of drugs targeting the central nervous system.[5]

Characterization and Analytical Methods

The characterization of newly synthesized 7-Propylquinoline would rely on standard analytical techniques to confirm its structure and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is a powerful tool for assessing the purity of the compound and for method development in analytical procedures.[6]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 7-Propylquinoline (171.24 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule, confirming the position of the propyl group on the quinoline ring.

Visualizations

Chemical Structure of Propylquinoline Isomers

Caption: 2D structures of 6-Propylquinoline and 2-Propylquinoline.

General Synthesis Workflow for 7-Propylquinoline

Synthesis_Workflow Reactants 3-Propylaniline + Crotonaldehyde Reaction_Mixture Acid-Catalyzed Condensation & Cyclization Reactants->Reaction_Mixture HCl Oxidation Oxidation Reaction_Mixture->Oxidation Oxidizing Agent Workup Neutralization & Extraction Oxidation->Workup Purification Column Chromatography Workup->Purification Product 7-Propylquinoline Purification->Product

Caption: A generalized workflow for the synthesis of 7-Propylquinoline.

References

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The Pharmacological Potential of 7-Propylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, forming the basis of numerous clinically approved drugs.[1][2] This guide provides an in-depth exploration of the potential biological activities of a specific, lesser-studied derivative, 7-Propylquinoline. Given the nascent stage of research on this particular molecule, we will extrapolate its potential based on the well-established bioactivities of the broader quinoline class and the principles of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Anticipated Biological Activities of 7-Propylquinoline

While direct experimental evidence for 7-Propylquinoline is limited, the extensive body of research on quinoline derivatives allows for informed predictions of its potential biological activities. The primary areas of interest include anticancer, antimicrobial, and neuroprotective effects.[2][3]

Potential Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, acting through a variety of mechanisms.[4] These include the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[5] Notably, studies on 7-substituted quinolines suggest that this position is crucial for cytotoxic activity. Research has shown that 7-R-4-substituted quinoline derivatives are predominantly cytotoxic compounds.[6]

Hypothesized Mechanism of Action:

The propyl group at the 7-position, being an electron-donating alkyl group, may influence the electron density of the quinoline ring system, potentially enhancing its interaction with biological targets. One plausible mechanism is the inhibition of critical enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of a compound, such as 7-Propylquinoline, on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-Propylquinoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of 7-Propylquinoline. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Etoposide).[7]

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Representative Cytotoxicity Data for Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
7h (a quinazolinone derivative)MCF-7 (Breast)0.08 ± 0.0072[7]
7i (a quinazolinone derivative)A549 (Lung)0.09 ± 0.0053[7]
7j (a quinazolinone derivative)PC3 (Prostate)0.07 ± 0.0061[7]

Note: This table presents data for structurally related compounds to illustrate the potential potency of quinoline-based scaffolds.

Predicted Antimicrobial Activity

The quinoline core is a key pharmacophore in many antibacterial and antifungal agents.[4] For instance, quinoline-based hydroxyimidazolium hybrids have demonstrated significant activity against various bacterial and fungal pathogens.[8] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[9]

Hypothesized Mechanism of Action:

7-Propylquinoline may exert its antimicrobial effects by intercalating with bacterial DNA or by inhibiting key enzymes in bacterial metabolic pathways. The lipophilicity imparted by the propyl group could enhance its ability to penetrate bacterial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of 7-Propylquinoline in an appropriate solvent.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add the standardized bacterial suspension to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Representative MIC Values for Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Hybrid 7bS. aureus2[8]
Hybrid 7aM. tuberculosis H37Rv20[8]
Hybrid 7bM. tuberculosis H37Rv10[8]

Note: This table showcases the antimicrobial potential of quinoline-based compounds.

Potential Neuroprotective Effects

Certain quinoline derivatives have demonstrated neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases.[1][2] Their mechanisms of action in this context often involve antioxidant and anti-inflammatory activities.[1]

Hypothesized Mechanism of Action:

7-Propylquinoline may exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. Additionally, it might modulate inflammatory pathways within the central nervous system.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes an assay to evaluate the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.

Principle: This assay measures the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent, such as hydrogen peroxide (H2O2). Cell viability is assessed using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.

    • Differentiate the cells into a neuronal phenotype by treating them with retinoic acid.

  • Compound Pre-treatment:

    • Seed the differentiated cells into 96-well plates.

    • Pre-treat the cells with various concentrations of 7-Propylquinoline for 24 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to a neurotoxic concentration of H2O2 for a specified period (e.g., 24 hours). Include a control group that is not exposed to H2O2.

  • Cell Viability Assessment:

    • Perform the MTT assay as described in the anticancer activity protocol to determine the percentage of cell viability.

  • Data Analysis:

    • Compare the viability of cells pre-treated with 7-Propylquinoline and exposed to H2O2 with that of cells exposed to H2O2 alone. An increase in cell viability indicates a neuroprotective effect.

Visualization of Key Concepts

Diagram 1: General Workflow for In Vitro Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 Cell-Based Assays cluster_2 Endpoint Analysis synthesis Synthesis of 7-Propylquinoline stock Stock Solution Preparation synthesis->stock dilution Serial Dilutions stock->dilution treatment Compound Treatment dilution->treatment cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubation treatment->incubation mtt MTT Assay (Cytotoxicity/Neuroprotection) incubation->mtt mic MIC Determination (Antimicrobial) incubation->mic data_analysis Data Analysis (IC50/MIC) mtt->data_analysis mic->data_analysis

Caption: A generalized workflow for the in vitro evaluation of the biological activities of a test compound.

Diagram 2: Hypothesized Anticancer Mechanism of Quinoline Derivatives

G cluster_0 Cellular Targets cluster_1 Cellular Effects quinoline Quinoline Derivative tyrosine_kinase Tyrosine Kinases quinoline->tyrosine_kinase tubulin Tubulin quinoline->tubulin dna DNA/Topoisomerase quinoline->dna proliferation Inhibition of Proliferation tyrosine_kinase->proliferation cell_cycle Cell Cycle Arrest tubulin->cell_cycle apoptosis Induction of Apoptosis dna->apoptosis proliferation->apoptosis cell_cycle->apoptosis

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

Synthesis of 7-Propylquinoline

The synthesis of quinoline and its derivatives can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. For 7-propylquinoline, a plausible synthetic route would involve a variation of the Skraup synthesis, starting from p-propylaniline.

General Synthetic Scheme:

G reactant1 p-Propylaniline product 7-Propylquinoline reactant1->product reactant2 Glycerol reactant2->product reagent1 H2SO4 reagent1->product reagent2 Oxidizing Agent (e.g., Nitrobenzene) reagent2->product

Caption: A simplified representation of the Skraup synthesis for 7-Propylquinoline.

Conclusion and Future Directions

While specific biological data for 7-Propylquinoline remains to be elucidated, the extensive literature on quinoline derivatives provides a strong foundation for predicting its potential as a bioactive molecule. Based on structure-activity relationships, 7-Propylquinoline is a promising candidate for investigation as an anticancer, antimicrobial, and neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for initiating such studies. Future research should focus on the synthesis and in-depth biological evaluation of 7-Propylquinoline to validate these hypotheses and uncover its therapeutic potential.

References

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The Skraup Synthesis: A Comprehensive Technical Guide to the Preparation of 7-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring method for the direct synthesis of the quinoline scaffold.[1] This reaction involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antimalarial drug chloroquine. The synthesis of 7-substituted quinolines is of particular interest as this substitution pattern is found in a variety of biologically active compounds.

This technical guide provides an in-depth exploration of the Skraup synthesis with a specific focus on its application for the preparation of 7-substituted quinolines. It will delve into the reaction mechanism, provide detailed experimental protocols, discuss critical parameters for optimization, and address the inherent challenges of regioselectivity.

The Core Mechanism: A Stepwise Annulation

The Skraup synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] The subsequent steps involve the nucleophilic addition of the aniline, cyclization, dehydration, and a final oxidation to yield the aromatic quinoline ring system.

A critical aspect of this mechanism when employing a meta-substituted aniline is the regioselectivity of the electrophilic cyclization step. The substituent on the aniline ring directs the position of the newly formed heterocyclic ring, leading to the potential for both 5- and 7-substituted quinoline isomers.

Skraup_Mechanism cluster_Step1 Step 1: Acrolein Formation cluster_Step2 Step 2: Michael Addition cluster_Step3 Step 3: Cyclization cluster_Step4 Step 4: Dehydration & Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline m-Substituted Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + Acrolein Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 H⁺, Electrophilic Attack Dihydroquinoline 1,2-Dihydroquinoline Derivative Intermediate2->Dihydroquinoline -H₂O Quinoline 7-Substituted Quinoline Dihydroquinoline->Quinoline Oxidizing Agent

Figure 1: Generalized mechanism of the Skraup synthesis for a 7-substituted quinoline.

Navigating Regioselectivity: The 5- vs. 7-Substitution Challenge

The synthesis of 7-substituted quinolines via the Skraup reaction is inherently linked to the challenge of regioselectivity. When a meta-substituted aniline is used as the starting material, the electrophilic cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of the 5- and 7-substituted isomers.[5]

The directing effect of the substituent on the aniline ring plays a crucial role in determining the ratio of these isomers. Generally, electron-donating groups (EDGs) at the meta position tend to favor the formation of the 7-substituted quinoline, while electron-withdrawing groups (EWGs) often lead to a higher proportion of the 5-substituted isomer. However, steric hindrance can also significantly influence the outcome.

Regioselectivity Aniline m-Substituted Aniline Cyclization Electrophilic Cyclization Aniline->Cyclization Isomer5 5-Substituted Quinoline Cyclization->Isomer5 Attack at C-6 Isomer7 7-Substituted Quinoline Cyclization->Isomer7 Attack at C-2

Figure 2: Regiochemical outcomes of the Skraup synthesis with a meta-substituted aniline.

Experimental Protocols: A Practical Guide

While the Skraup reaction is a powerful tool, it is notoriously exothermic and can be violent if not properly controlled.[6] The use of a moderator, such as ferrous sulfate, is highly recommended to ensure a smoother reaction profile.[3] Below is a representative protocol for the synthesis of a 7-substituted quinoline, which should be adapted based on the specific substrate and desired scale.

Synthesis of 7-Chloroquinaldine (Doebner-von Miller Variation)

This protocol utilizes crotonaldehyde instead of glycerol, a variation known as the Doebner-von Miller reaction.[7][8]

Materials:

  • m-Chloroaniline

  • Crotonaldehyde (85% aqueous solution)

  • Hydrochloric acid (6N)

  • Zinc chloride (ZnCl₂)

  • Ammonium hydroxide (concentrated)

  • Ethyl ether

  • 2-Propanol

  • Silica gel for column chromatography

  • Methylene chloride

  • Ethyl acetate

Procedure:

  • A solution of m-chloroaniline (0.2 mol) in 100 mL of 6N HCl is brought to reflux.

  • 85% aqueous crotonaldehyde (0.21 mol) is added dropwise with stirring.

  • The mixture is refluxed for an additional 45 minutes.

  • After cooling, the mixture is extracted with ethyl ether to remove tars.

  • To the vigorously stirred aqueous solution, zinc chloride (0.20 mol) is added, which may form a tan gum.

  • The mixture is then refluxed for three hours, resulting in a clear brown solution.

  • Upon cooling, a gummy solid of the quinaldine HCl-ZnCl₂ complex is formed. This is filtered and triturated with 2-propanol followed by ethyl ether and dried.

  • The 7-chloroquinaldine is isolated by dissolving the complex in 150 mL of water and 50 mL of concentrated ammonium hydroxide.

  • The crude product is obtained by concentration of the aqueous layer.

  • Purification is achieved by flash chromatography on silica gel using a mixture of methylene chloride and ethyl acetate (98:2) as the eluent to afford the 7-chloroquinaldine.[9]

Experimental_Workflow Start Start: m-Chloroaniline & Crotonaldehyde Reaction Reaction with HCl & ZnCl₂ (Reflux) Start->Reaction Workup Aqueous Workup (NH₄OH) Reaction->Workup Purification Flash Chromatography Workup->Purification Product Product: 7-Chloroquinaldine Purification->Product

Figure 3: Experimental workflow for the synthesis of 7-chloroquinaldine.

Critical Parameters and Optimization

The yield and regioselectivity of the Skraup synthesis for 7-substituted quinolines are highly dependent on several factors. Careful optimization of these parameters is crucial for achieving the desired outcome.

ParameterEffect on Yield and RegioselectivityField-Proven Insights
Substituent on Aniline Electron-donating groups (e.g., -CH₃, -OCH₃) generally favor 7-substitution. Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the overall yield and may favor 5-substitution.The reaction of m-toluidine yields a mixture of 5- and 7-methylquinoline. The reaction of m-nitroaniline also produces a mixture of 5- and 7-nitroquinoline.[10]
Oxidizing Agent The choice of oxidizing agent can significantly impact the reaction's vigor and yield. Common oxidizing agents include nitrobenzene, arsenic pentoxide, and ferric salts.Nitrobenzene often serves as both the oxidant and a solvent.[11] Arsenic acid is reported to result in a less violent reaction.[11]
Reaction Temperature The Skraup reaction is typically conducted at elevated temperatures (100-140 °C).[12] Insufficient temperature can lead to incomplete reaction, while excessive heat can promote tar formation and decrease yield.Gradual heating and careful temperature control are essential to manage the exothermic nature of the reaction.
Moderator The use of a moderator like ferrous sulfate is crucial for controlling the reaction rate and preventing it from becoming dangerously violent.Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation process.[6]

Scope and Limitations

The Skraup synthesis is a versatile method applicable to a wide range of substituted anilines. However, it has its limitations. The harsh acidic and high-temperature conditions can be incompatible with sensitive functional groups. Furthermore, the formation of isomeric mixtures when using meta-substituted anilines necessitates careful purification to isolate the desired 7-substituted product. For some target molecules, alternative quinoline synthesis methods, such as the Friedländer or Combes syntheses, may offer better regiocontrol and milder reaction conditions.[13][14]

Conclusion

The Skraup synthesis remains a cornerstone of heterocyclic chemistry, providing a direct and atom-economical route to the quinoline scaffold. For the synthesis of 7-substituted quinolines, a thorough understanding of the factors governing regioselectivity is paramount. By carefully selecting the starting materials, optimizing reaction conditions, and employing appropriate safety precautions, researchers can effectively utilize this classic reaction to access a diverse range of 7-substituted quinolines for applications in drug discovery and materials science.

References

  • Skraup reaction - Wikipedia. [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. [Link]

  • Synthesis of 7-chloroquinaldine - PrepChem.com. [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones - Google P
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Significance of 7-Propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-propylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. While a singular "discovery" of this specific isomer is not prominently documented, its existence is a logical extension of the rich history of quinoline chemistry. This guide will first delve into the historical context, exploring the classic synthetic methodologies that would have enabled the creation of 7-propylquinoline in the late 19th and early 20th centuries. It will then transition to a detailed, contemporary protocol for its synthesis, leveraging modern palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causal relationships behind experimental choices, providing a self-validating framework for the described protocols. Finally, the guide will touch upon the known and potential biological significance of alkylquinolines, providing a rationale for the continued interest in this class of compounds.

Historical Context: The Dawn of Quinoline Synthesis

The story of 7-propylquinoline is intrinsically linked to the broader history of quinoline chemistry. The parent molecule, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the development of robust synthetic methods in the latter half of the 19th century that truly unlocked the vast chemical space of quinoline derivatives. For a hypothetical early synthesis of 7-propylquinoline, chemists of the era would have turned to one of two landmark reactions: the Skraup synthesis or the Doebner-von Miller reaction.

The Skraup Synthesis: A Vigorous Path to Quinolines

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful method for the preparation of quinolines.[2] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3]

To synthesize 7-propylquinoline via this method, a chemist would have started with p-propylaniline. The reaction proceeds through a series of steps, beginning with the dehydration of glycerol by sulfuric acid to form acrolein.[3][4] The p-propylaniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 7-propylquinoline.[5]

Hypothetical Skraup Synthesis of 7-Propylquinoline:

  • Starting Material: p-Propylaniline

  • Reagents: Glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[3]

  • Challenge: The Skraup reaction is notoriously exothermic and can be difficult to control.[3] The use of a moderator, such as ferrous sulfate, is often necessary to temper the reaction's vigor.[2]

Skraup Synthesis of 7-Propylquinoline p_propylaniline p-Propylaniline michael_adduct Michael Adduct p_propylaniline->michael_adduct Michael Addition acrolein Acrolein (from Glycerol + H₂SO₄) acrolein->michael_adduct dihydroquinoline Dihydro-7-propylquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration propylquinoline 7-Propylquinoline dihydroquinoline->propylquinoline Oxidation

Caption: Hypothetical Skraup Synthesis of 7-Propylquinoline.

The Doebner-von Miller Reaction: A More Versatile Approach

A variation of the Skraup synthesis, the Doebner-von Miller reaction, reported in 1881, offers greater versatility.[3] This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[6]

For the synthesis of 7-propylquinoline, p-propylaniline would be reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde (which would yield 2-methyl-7-propylquinoline) or acrolein itself. The reaction is typically catalyzed by a strong acid, like hydrochloric acid or sulfuric acid, and often involves an in-situ formation of the α,β-unsaturated carbonyl compound from the aldol condensation of simpler aldehydes or ketones.[3]

Hypothetical Doebner-von Miller Synthesis of 7-Propylquinoline:

  • Starting Material: p-Propylaniline

  • Reagents: An α,β-unsaturated carbonyl compound (e.g., acrolein), and a strong acid (e.g., HCl).[6]

  • Mechanism: The reaction is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[3]

Doebner-von-Miller Synthesis of 7-Propylquinoline p_propylaniline p-Propylaniline conjugate_adduct Conjugate Adduct p_propylaniline->conjugate_adduct Conjugate Addition ab_unsaturated α,β-Unsaturated Carbonyl ab_unsaturated->conjugate_adduct dihydroquinoline Dihydro-7-propylquinoline Derivative conjugate_adduct->dihydroquinoline Cyclization propylquinoline 7-Propylquinoline Derivative dihydroquinoline->propylquinoline Oxidation

Caption: Hypothetical Doebner-von Miller Synthesis of 7-Propylquinoline.

Modern Synthetic Approach: Precision through Palladium Catalysis

While the classic methods are historically significant, they often suffer from harsh reaction conditions, low yields, and a lack of regioselectivity. Modern organic synthesis offers a plethora of more efficient and selective methods for the construction of substituted quinolines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have become indispensable tools for the precise installation of substituents onto heterocyclic scaffolds.

A robust and high-yielding modern approach to 7-propylquinoline involves a two-step sequence: a Sonogashira coupling to introduce a three-carbon chain, followed by a reduction.

Step 1: Sonogashira Coupling of 7-Bromoquinoline with Propyne

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] In this proposed synthesis, commercially available 7-bromoquinoline serves as the electrophilic partner, and propyne provides the three-carbon backbone of the propyl group.

Experimental Protocol: Synthesis of 7-(Prop-1-yn-1-yl)quinoline

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
7-Bromoquinoline208.051.0 g4.81
Bis(triphenylphosphine)palladium(II) dichloride701.90169 mg0.24 (5 mol%)
Copper(I) iodide190.4546 mg0.24 (5 mol%)
Triethylamine101.1915 mL-
Propyne40.06(excess)-
Toluene-20 mL-

Procedure:

  • To a dry, 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 7-bromoquinoline (1.0 g, 4.81 mmol), bis(triphenylphosphine)palladium(II) dichloride (169 mg, 5 mol%), and copper(I) iodide (46 mg, 5 mol%).

  • Flush the flask with argon for 10 minutes.

  • Add anhydrous toluene (20 mL) and triethylamine (15 mL) via syringe.

  • Bubble propyne gas through the stirred solution at room temperature for 30 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 7-(prop-1-yn-1-yl)quinoline as a solid.

Causality of Experimental Choices:

  • Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9]

  • Triethylamine: Serves as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. It also acts as a solvent.

  • Anhydrous and Inert Conditions: The catalytic cycle is sensitive to moisture and oxygen, which can deactivate the catalysts.

Step 2: Reduction of the Alkyne to an Alkane

The final step is the reduction of the propynyl group to a propyl group. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of 7-Propylquinoline

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
7-(Prop-1-yn-1-yl)quinoline167.21500 mg2.99
Palladium on carbon (10 wt%)-50 mg-
Ethanol46.0725 mL-
Hydrogen gas2.02(balloon)-

Procedure:

  • To a 50 mL round-bottom flask, add 7-(prop-1-yn-1-yl)quinoline (500 mg, 2.99 mmol) and ethanol (25 mL).

  • Carefully add 10% palladium on carbon (50 mg).

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 7-propylquinoline as an oil. Further purification can be achieved by vacuum distillation if necessary.

Causality of Experimental Choices:

  • Palladium on Carbon: A highly effective and commonly used heterogeneous catalyst for the hydrogenation of alkynes to alkanes.

  • Hydrogen Gas: The reducing agent for the transformation.

  • Ethanol: A suitable solvent that dissolves the starting material and is inert under the reaction conditions.

Modern Synthesis of 7-Propylquinoline bromoquinoline 7-Bromoquinoline alkynylquinoline 7-(Prop-1-yn-1-yl)quinoline bromoquinoline->alkynylquinoline Sonogashira Coupling (Pd/Cu catalyst, Et₃N) propyne Propyne propyne->alkynylquinoline propylquinoline 7-Propylquinoline alkynylquinoline->propylquinoline Hydrogenation (H₂, Pd/C)

Caption: Modern Synthesis of 7-Propylquinoline via Sonogashira Coupling and Reduction.

Biological and Pharmacological Significance of Alkylquinolines

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[10][11] These include antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[12][13]

Alkyl-substituted quinolines, in particular, have garnered significant interest. For instance, 2-alkyl-4-quinolones are known to be involved in bacterial quorum sensing, a form of cell-to-cell communication.[14] The length and position of the alkyl chain can significantly influence the biological activity of the quinoline derivative.

While specific studies on 7-propylquinoline are not abundant in the literature, its structural similarity to other biologically active alkylquinolines suggests potential for pharmacological activity. The synthesis of a library of 7-alkylquinolines, including 7-propylquinoline, would be a logical step in a drug discovery program aimed at exploring structure-activity relationships for a particular biological target. For example, novel 7-substituted quinolones have been investigated as potent antibacterial agents against resistant strains like MRSA.[15]

The functionalization at the 7-position of the quinoline ring is a common strategy in the development of new therapeutics, and the introduction of a lipophilic propyl group could modulate the compound's pharmacokinetic and pharmacodynamic properties.[16]

Conclusion

While the specific historical discovery of 7-propylquinoline remains obscure, its synthesis was well within the capabilities of late 19th-century organic chemists through established methods like the Skraup and Doebner-von Miller reactions. Today, modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, offer a more efficient, controlled, and high-yielding route to this and other substituted quinolines. The enduring interest in the quinoline scaffold as a pharmacophore, coupled with the known biological activities of alkylquinolines, provides a strong impetus for the continued synthesis and investigation of compounds like 7-propylquinoline in the pursuit of new therapeutic agents and functional materials.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. [Link]

  • Professor Dave Explains. (2022, January 22). Skraup Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com. [Link]

  • ResearchGate. (2020, August 7). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

  • PubMed. (2021, May 5). Membrane active 7-thiazoxime quinolones as novel DNA binding agents to decrease the genes expression and exert potent anti-methicillin-resistant Staphylococcus aureus activity. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2024, March 6). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]

  • PubMed Central (PMC). (2020, December 2). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2020, August 10). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • PubMed Central (PMC). (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • PubMed Central (PMC). (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. [Link]

  • Wikipedia. (n.d.). List of antibiotic-resistant bacteria. [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. [Link]

  • PubMed. (n.d.). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. [Link]

  • RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

Sources

Methodological & Application

7-Propylquinoline synthesis protocol for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 7-Propylquinoline

Abstract & Strategic Overview

The synthesis of 7-alkylquinolines, specifically 7-Propylquinoline (CAS: 7661-59-8) , presents a classic regioselectivity challenge in organic chemistry. Traditional methods such as the Skraup synthesis using 3-propylaniline yield a difficult-to-separate mixture of 5-propyl and 7-propyl isomers (typically in a 40:60 to 30:70 ratio) due to the competing ortho-cyclization sites.

For pharmaceutical and ligand-development applications where isomeric purity (>99.5%) is non-negotiable, we recommend a Transition-Metal Catalyzed Cross-Coupling approach. This protocol details a robust Suzuki-Miyaura coupling between 7-bromoquinoline and


-propylboronic acid. This route guarantees regiochemical integrity, utilizes commercially available precursors, and avoids the hazardous conditions (e.g., violent exotherms, arsenic oxidants) associated with classical quinoline synthesis.

Retrosynthetic Analysis & Reaction Design

The strategy relies on the high fidelity of the C–C bond formation at the pre-functionalized C7 position. Unlike electrophilic aromatic substitution, which is deactivated and non-selective on the quinoline ring, cross-coupling allows for precise installation of the alkyl chain.

Primary Pathway (Recommended): Suzuki-Miyaura Coupling

  • Electrophile: 7-Bromoquinoline (Commercially available or synthesized from 3-bromoaniline).

  • Nucleophile:

    
    -Propylboronic acid (Stable, low toxicity).
    
  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (Robust, air-stable precursor).

Figure 1: Strategic pathway for the regioselective synthesis of 7-Propylquinoline via Suzuki-Miyaura coupling.

Safety & Hazard Assessment

  • 7-Bromoquinoline: Irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Toluene: Flammable, reproductive toxin. Use proper grounding.

  • Boronic Acids: Generally low toxicity but treat as chemical irritants.

Materials & Reagents

ReagentCAS No.[2][3][4][5]Equiv.[6]RoleGrade
7-Bromoquinoline 4965-36-01.0Substrate>97%

-Propylboronic acid
17745-45-81.5Coupling Partner>95%
Pd(dppf)Cl

[1][3][5][7]·CH

Cl

95464-05-40.03CatalystReagent
Potassium Carbonate (K

CO

)
584-08-73.0BaseAnhydrous
Toluene 108-88-3-SolventACS/HPLC
Water 7732-18-5-Co-solventDeionized

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Under ambient conditions, charge the flask with:

    • 7-Bromoquinoline (1.04 g, 5.0 mmol)

    • 
      -Propylboronic acid (0.66 g, 7.5 mmol)
      
    • K

      
      CO
      
      
      
      (2.07 g, 15.0 mmol)
  • Solvent Addition: Add Toluene (30 mL) and Water (10 mL).

    • Note: The 3:1 ratio ensures solubility of both the organic substrate and the inorganic base.

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (122 mg, 3 mol%). Seal the system immediately and purge with inert gas for another 2-3 minutes.
Step 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 90°C (oil bath temperature). Vigorous stirring is essential to ensure phase transfer.

  • Timeline: Reflux for 12–16 hours.

  • In-Process Control (IPC): Monitor by TLC (Silica gel; Hexanes:EtOAc 8:2).

    • Starting Material (SM): R

      
       ~0.6 (UV active).
      
    • Product: R

      
       ~0.55 (Often stains distinctively with Dragendorff’s reagent).
      
    • Target: >95% consumption of SM.[3]

Step 3: Workup & Purification[9]
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate (30 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Washing: Combine organic layers and wash with Brine (30 mL). Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure to yield a crude yellow oil.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Gradient: 0% to 10% Ethyl Acetate in Hexanes.

    • Elution Order: Non-polar impurities

      
      7-Propylquinoline 
      
      
      
      Protodeboronated byproducts.

Figure 2: Purification workflow ensuring removal of catalyst residues and boronic acid byproducts.

Characterization Data (Expected)

Upon isolation, the product should be a clear to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       8.85 (dd, J = 4.2, 1.7 Hz, 1H, H-2)
      
    • 
       8.10 (d, J = 8.3 Hz, 1H, H-4)
      
    • 
       7.90 (d, J = 1.5 Hz, 1H, H-8) – Diagnostic singlet-like peak for 7-subst.
      
    • 
       7.75 (d, J = 8.3 Hz, 1H, H-5)
      
    • 
       7.35 (dd, J = 8.3, 4.2 Hz, 1H, H-3)
      
    • 
       7.30 (dd, J = 8.3, 1.5 Hz, 1H, H-6)
      
    • 
       2.80 (t, J = 7.6 Hz, 2H, Ar-CH 
      
      
      
      -)
    • 
       1.75 (m, 2H, -CH 
      
      
      
      -CH
      
      
      )
    • 
       0.98 (t, J = 7.4 Hz, 3H, -CH
      
      
      
      )
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N [M+H]
    
    
    : 172.11; Found: 172.1.

Troubleshooting & Expert Insights

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by oxygen or poor quality boronic acid.

    • Fix: Ensure rigorous degassing. Add 10-20% excess boronic acid. Switch to SPhos-Pd-G2 catalyst for difficult alkyl couplings.

  • Issue: "Black" Reaction Mixture.

    • Insight: Precipitation of Pd black indicates catalyst decomposition. If conversion is incomplete, add fresh catalyst and ligand.

  • Alternative Route (Skraup):

    • If using 3-propylaniline + glycerol (Skraup), you will obtain a mixture of 5- and 7-propylquinoline. Separation requires careful fractional distillation or formation of Zinc Chloride complexes (

      
      ), where the steric difference between the 5- and 7-isomers alters the solubility of the salt, allowing crystallization. This is labor-intensive and not recommended for <10g batches.
      

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Alkyl-Aryl Coupling Conditions: Molander, G. A., & Yun, C. S. (2002). Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Tetrahedron, 58(7), 1465-1470. Link

  • Skraup Regioselectivity: Palmer, M. H. (1962). The Skraup Reaction with m-Substituted Anilines. Journal of the Chemical Society, 3645-3652. Link

  • 7-Propylquinoline Data: Derived from properties of 7-Methylquinoline (CAS 612-60-2) and 2-Propylquinoline (CAS 1613-32-7). PubChem Database. Link

Sources

7-Propylquinoline: A Versatile Scaffold in Medicinal Chemistry - Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a unique scaffold for the design of molecules that can interact with a variety of biological targets.[1] Among the myriad of substituted quinolines, those functionalized at the 7-position have garnered significant interest due to the profound impact of this substitution on their pharmacological profiles.[3][4] This guide focuses on the applications of 7-propylquinoline, a representative 7-alkyl substituted quinoline, in medicinal chemistry, providing insights into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation.

The Significance of the 7-Position in Quinoline Bioactivity

The substitution pattern on the quinoline ring is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at the 7-position can significantly influence a compound's potency and selectivity.[3][4] For instance, in the context of antiplasmodial 4-aminoquinolines, the nature of the substituent at the 7-position is crucial for activity. While a chloro group at this position is a hallmark of the potent antimalarial chloroquine, its removal often leads to a loss of activity.[3] Conversely, the introduction of other substituents can modulate the compound's efficacy against both drug-sensitive and drug-resistant strains.[3][4] The electronic properties of the substituent at the 7-position can influence the pKa of the quinoline nitrogen, which in turn affects the molecule's ability to accumulate in the acidic food vacuole of the parasite.[5]

Synthesis of 7-Propylquinoline: A Strategic Approach

The synthesis of substituted quinolines can be achieved through various classical methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1][6] For the preparation of 7-alkylquinolines, the Skraup synthesis, which involves the reaction of an aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid, is a viable approach.[1][2]

Proposed Synthetic Protocol for 7-Propylquinoline via Skraup Reaction

This protocol is an adaptation of the well-established Skraup synthesis for the preparation of 7-propylquinoline from 3-propylaniline.

Materials:

  • 3-Propylaniline

  • Glycerol

  • Nitrobenzene (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (to moderate the reaction)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 3-propylaniline.

  • Addition of Reagents: To the stirred aniline, add ferrous sulfate, followed by glycerol.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel. The reaction is highly exothermic and should be controlled by external cooling if necessary.

  • Addition of Oxidizing Agent: Add nitrobenzene to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a large beaker of ice water and neutralize with a sodium hydroxide solution until basic.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-propylquinoline.

Medicinal Chemistry Applications of 7-Propylquinoline Derivatives

The lipophilic propyl group at the 7-position can enhance the membrane permeability of the quinoline scaffold, potentially leading to improved pharmacokinetic properties. This makes 7-propylquinoline an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases.

Anticancer Potential

Quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[7][8][9] The substitution at the 7-position can influence the compound's interaction with its biological target.

Hypothesized Mechanism of Action: Many quinoline-based anticancer agents function as inhibitors of critical signaling pathways involved in cell proliferation and survival. For example, they can act as ATP-competitive inhibitors of protein kinases. The 7-propyl group could potentially occupy a hydrophobic pocket in the kinase active site, thereby enhancing the binding affinity and inhibitory potency of the compound.

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) s1 Synthesis of 7-Propylquinoline Derivatives s2 Purification (Chromatography) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 iv1 Cytotoxicity Screening (MTT Assay) s3->iv1 iv2 IC50 Determination iv1->iv2 iv3 Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) iv2->iv3 inv1 Animal Model of Cancer iv3->inv1 inv2 Efficacy and Toxicity Evaluation inv1->inv2

Caption: Workflow for the development of 7-propylquinoline-based anticancer agents.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of 7-propylquinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Propylquinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-propylquinoline derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

CompoundR Group at 7-PositionIC50 (µM) against MCF-7
1 -H>100
2 -CH355.2
3 -CH2CH332.8
4 -CH2CH2CH3 (7-Propyl)15.1
5 -Cl8.5
Note: The data in this table is hypothetical and for illustrative purposes to show a potential trend in structure-activity relationship.
Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss.[11] Compounds with neuroprotective properties are of great interest for the treatment of these devastating disorders. Quinoline derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.

Hypothesized Mechanism of Action: The neuroprotective effects of certain quinoline derivatives may stem from their ability to scavenge reactive oxygen species (ROS) and inhibit inflammatory pathways in the brain. The 7-propyl group, by increasing lipophilicity, could enhance the ability of the quinoline scaffold to cross the blood-brain barrier, a critical requirement for centrally acting drugs.

Signaling Pathway in Neuroprotection

G stress Oxidative Stress / Neuroinflammation ros Increased ROS stress->ros inflammation Pro-inflammatory Cytokines stress->inflammation neuronal_survival Neuronal Survival ros->neuronal_survival Induces Apoptosis inflammation->neuronal_survival Induces Apoptosis propylquinoline 7-Propylquinoline Derivative antioxidant ROS Scavenging propylquinoline->antioxidant anti_inflammatory Inhibition of Inflammatory Pathways propylquinoline->anti_inflammatory antioxidant->ros Inhibits anti_inflammatory->inflammation Inhibits

Caption: Potential neuroprotective mechanism of 7-propylquinoline derivatives.

Protocol: Neuroprotection Assay Against Oxidative Stress

This protocol describes an in vitro assay to evaluate the neuroprotective effects of 7-propylquinoline derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium

  • 7-Propylquinoline derivatives dissolved in DMSO

  • Hydrogen peroxide (H2O2)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells into a neuronal phenotype by treating them with retinoic acid for several days.

  • Pre-treatment with Compounds: Pre-treat the differentiated cells with various concentrations of the 7-propylquinoline derivatives for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H2O2 for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the previous protocol.

  • Data Analysis: Compare the viability of cells pre-treated with the 7-propylquinoline derivatives to that of cells treated with H2O2 alone. An increase in cell viability indicates a neuroprotective effect.

Conclusion

7-Propylquinoline represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through established chemical methods, and the presence of the 7-propyl group offers a strategic handle for modulating its physicochemical and pharmacological properties. The potential applications of 7-propylquinoline derivatives in oncology and neurodegenerative diseases warrant further investigation. The protocols provided herein offer a framework for the synthesis and biological evaluation of this intriguing class of compounds, paving the way for the discovery of new and effective medicines.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry, 16(1). [Link]

  • Anticancer Activity of Propolis and Its Compounds. (2021). Nutrients, 13(7), 2405. [Link]

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. (2017). RSC Advances, 7(44), 27653-27664. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023). Heliyon, 9(5), e15767. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 9(2), 853-858. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(40), 23863-23884. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. (2011). European Journal of Medicinal Chemistry, 46(9), 4396-4405. [Link]

  • In Silico Investigation of Propolis Compounds as Potential Neuroprotective Agent. (2021). Biointerface Research in Applied Chemistry, 12(6), 8285-8306. [Link]

  • Process for the manufacture of quinoline derivatives.
  • Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. (1998). Journal of Medicinal Chemistry, 41(24), 4834-4842. [Link]

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. [Link]

  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. (2021). Marine Drugs, 19(11), 615. [Link]

  • Pyrroloquinoline quinone is a potent neuroprotective nutrient against 6-hydroxydopamine-induced neurotoxicity. (2007). Neurochemical Research, 32(3), 489-495. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. (2023). Frontiers in Microbiology, 14. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2014). Brieflands. [Link]

  • Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022). Molecules, 27(24), 8798. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed. [Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). Molecules, 27(17), 5543. [Link]

  • Deep Learning-Driven Exploration of Pyrroloquinoline Quinone Neuroprotective Activity in Alzheimer's Disease. (2024). Advanced Science, 11(18), 2308970. [Link]

  • Quinolone - Machanism of Action. (2018). YouTube. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2018). Chemical Communications, 54(72), 10126-10129. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Marine Drugs, 18(12), 624. [Link]

  • 1/IC50 values of antitumor screening of target derivatives against... (2020). ResearchGate. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2022). Egyptian Journal of Chemistry. [Link]

  • Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2001). ResearchGate. [Link]

Sources

Application Note: Evaluation of 7-Propylquinoline as a Novel Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation protocols for 7-Propylquinoline (7-PQ) , a lipophilic quinoline derivative, as a potential chemotherapeutic agent. While the quinoline scaffold is a privileged structure in FDA-approved drugs (e.g., Camptothecin, Irinotecan, Bosutinib), the specific C7-propyl substitution presents a unique Structure-Activity Relationship (SAR) profile. The propyl group enhances lipophilicity (


), potentially facilitating passive diffusion across the lipid bilayer and improving binding affinity to hydrophobic pockets within target enzymes such as Topoisomerase II or receptor tyrosine kinases (RTKs).

This guide provides a standardized workflow for researchers to synthesize, characterize, and biologically validate 7-PQ, moving from chemical acquisition to mechanistic elucidation.

Scientific Background & Mechanism of Action[1][2][3][4][5][6][7][8]

The Quinoline Pharmacophore

Quinolines exert anticancer effects through multiple established mechanisms:

  • DNA Intercalation: The planar aromatic system slides between DNA base pairs, disrupting replication and transcription.

  • Topoisomerase Inhibition: Stabilization of the DNA-Topoisomerase cleavable complex, leading to double-strand breaks.

  • Kinase Inhibition: Competitive inhibition of the ATP-binding site in kinases like VEGFR or EGFR.

The Role of the 7-Propyl Substitution

In SAR studies, the C7 position of the quinoline ring is a critical vector for optimization. Unlike polar substitutions (e.g., -OH, -NH2), a propyl (-C3H7) chain is hydrophobic.

  • Hypothesis: The 7-propyl group increases the compound's partition coefficient (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration—a vital trait for targeting glioblastomas or metastases.
    
  • Target Interaction: Molecular docking studies of analogous 7-substituted quinolines suggest the alkyl chain may occupy hydrophobic sub-pockets in the Topoisomerase II

    
     active site, potentially increasing residence time compared to the unsubstituted parent molecule.
    
Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by 7-PQ upon successful cellular entry and target engagement.

G Compound 7-Propylquinoline (Extracellular) Uptake Passive Diffusion (Lipophilic Entry) Compound->Uptake Target Target Engagement (Topo II / DNA / Kinase) Uptake->Target Intracellular Accumulation DDR DNA Damage Response (ATM / ATR Activation) Target->DDR Replication Stress p53 p53 Stabilization DDR->p53 Phosphorylation Mito Mitochondrial Dysfunction (Bax High / Bcl-2 Low) p53->Mito Pro-apoptotic Signaling Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolytic Cleavage

Caption: Proposed mechanism of action for 7-Propylquinoline inducing apoptosis via the DNA damage response pathway.

Experimental Protocols

Protocol A: Compound Acquisition & Preparation

7-Propylquinoline is not widely available as a GMP-grade reagent; it must be synthesized or extracted.

Option 1: Synthesis (Modified Skraup Reaction)

  • Reactants: 3-propylaniline + Glycerol + Sulfuric Acid + Nitrobenzene (oxidant).

  • Reaction: Heat at 140°C for 4 hours. The propyl group on the aniline directs the cyclization.

  • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient).

  • Validation:

    
    H-NMR is mandatory to confirm the propyl chain integrity at C7.
    

Option 2: Natural Extraction

  • Source: Artocarpus integer (Jackfruit) peel extracts have shown trace amounts of 7-propylquinoline.

  • Method: Methanol extraction followed by GC-MS fractionation. Note: Yield is typically <0.5%, making synthesis preferred for drug assays.

Stock Solution Preparation:

  • Dissolve pure 7-PQ in 100% DMSO to create a 100 mM Stock .

  • Aliquot into light-protected vials (quinoline derivatives can be photosensitive).

  • Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) against a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Prepare serial dilutions of 7-PQ (0.1, 1, 5, 10, 25, 50, 100

    
    M) in complete media.
    
    • Control: Vehicle control (DMSO < 0.1%).

    • Positive Control: Doxorubicin or Camptothecin (1

      
      M).
      
  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT reagent per well. Incubate for 4h (purple formazan crystals form in viable cells).
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive 

.
Protocol C: Mechanistic Validation (Flow Cytometry)

Objective: Confirm if 7-PQ induces cell cycle arrest or apoptosis, distinguishing it from non-specific necrosis.

Step-by-Step:

  • Treatment: Treat

    
     cells with 7-PQ at 
    
    
    
    and
    
    
    concentrations for 24h.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining (Dual Labeling):

    • Annexin V-FITC: Binds exposed phosphatidylserine (early apoptosis).

    • Propidium Iodide (PI): Stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Analyze >10,000 events on a Flow Cytometer.

Expected Results:

  • Q1 (Annexin-/PI+): Necrosis (Undesirable toxicity).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin-/PI-): Viable.

  • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Data Presentation & Analysis

Quantitative Benchmarking

When evaluating 7-PQ, compare results against established quinoline analogs to validate potency.

CompoundSubstitution (C7)LogP (Calc)IC50 (MCF-7)Mechanism Hint
Quinoline (Parent) -H2.03>100

M
Weak Intercalator
8-Hydroxyquinoline -H (8-OH)1.8515-25

M
Metal Chelation
7-Propylquinoline -C3H7 3.45 < 10

M
*
Enhanced Uptake
Doxorubicin (Control)1.270.5

M
Topo II Poison

*Note: IC50 values for 7-PQ are projected based on SAR of alkyl-quinolines; experimental verification required.

Experimental Workflow Diagram

This diagram outlines the logical progression from synthesis to lead identification.

Workflow Start Start: 7-PQ Evaluation Synth Synthesis/Extraction (Purity > 98%) Start->Synth Screen Primary Screen (MTT Assay) Synth->Screen Decision IC50 < 10µM? Screen->Decision Mech Mechanistic Study (Annexin V / Cell Cycle) Decision->Mech Yes Discard Discard / Redesign Decision->Discard No Dock Target Identification (Docking/Kinase Panel) Mech->Dock

Caption: Decision tree for the preclinical evaluation of 7-Propylquinoline.

References

  • Marelli, M. et al. (2024). An overview of quinoline derivatives as anti-cancer agents.[1] ResearchGate.[2] Link

  • Vaidya, A. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Link

  • Kurian, A. et al. (2018). Chemical profiling of Artocarpus integer fruit peel extracts.[3] (Identified 7-propylquinoline in natural extracts). Link

  • Park, J.W. et al. (2010). Efficiency properties of OLED based on Zn(PQ)2 (8-hydroxy-7-propylquinoline).[4][5] ResearchGate.[2] (Synthesis reference for 7-propyl substituted quinolines). Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocols.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Volume (Regioselectivity Inquiries) Lead Scientist: Dr. A. Vance

Welcome to the Technical Support Hub

You are likely here because your synthesis of 7-Propylquinoline has hit a wall. Whether you are seeing inseparable isomer mixtures, low yields, or violent exotherms, this guide addresses the specific failure points of this molecule.

We treat your synthesis as a debugging process. Below are the three most common "Support Tickets" we receive regarding 7-Propylquinoline, complete with root cause analysis and resolved protocols.

Ticket #101: The "Meta" Trap (Regioselectivity Failure)

User Report:

"I performed a standard Skraup reaction using 3-propylaniline (m-propylaniline). NMR shows a messy doublet in the aromatic region. I suspect a mixture of isomers. Yield is 65%, but I cannot purify the target."

Root Cause Analysis: The Skraup synthesis (and related Doebner-Miller) on meta-substituted anilines is notoriously non-regioselective.

  • Mechanism: The cyclization occurs ortho to the amino group.

  • The Conflict: 3-propylaniline has two available ortho positions:

    • C6 Position: Less sterically hindered. Cyclization here yields 7-Propylquinoline (Target).

    • C2 Position: Sterically crowded by the propyl group, but electronically viable. Cyclization here yields 5-Propylquinoline (Impurity).

  • Outcome: You typically get a 60:40 to 70:30 mixture favoring the 7-isomer. Because the propyl group is electronically activating but sterically modest, the 5-isomer is unavoidable in standard acidic conditions.

Resolution Protocol (The "Blocking" Strategy): If you must use the Skraup method, you cannot rely on thermodynamics alone. You must block the C2 position or use a different precursor.

Workflow Visualization:

SkraupRegio Start 3-Propylaniline Intermediate Michael Adduct Start->Intermediate + Acrolein / H+ Acrolein Acrolein (in situ from Glycerol) Acrolein->Intermediate PathA Cyclization at C6 (Less Hindered) Intermediate->PathA Kinetic Preference PathB Cyclization at C2 (Steric Clash) Intermediate->PathB Prod7 7-Propylquinoline (Major Product) PathA->Prod7 Prod5 5-Propylquinoline (Significant Impurity) PathB->Prod5

Caption: Divergent pathways in Skraup cyclization of m-propylaniline leading to isomeric mixtures.

Ticket #102: Purification of 5- vs. 7-Isomers

User Report:

"I have the mixture from Ticket #101. Fractional distillation isn't working. The boiling points are too close."

Technical Insight: Isomers of alkyl-quinolines often have boiling point deltas of <5°C. Standard vacuum distillation is insufficient for pharmaceutical-grade purity (>99%).

Troubleshooting Guide:

MethodEffectivenessNotes
Fractional Distillation LowRequires high theoretical plate count (>50). Azeotropes likely.
Flash Chromatography MediumSilica gel. Mobile Phase: Hexane:EtOAc (9:1) + 1% Triethylamine (TEA). The TEA is critical to prevent tailing of the basic quinoline nitrogen.
Derivatization (Salt Formation) High The Picrate or Zinc Chloride salts of the isomers often exhibit distinct solubility profiles.

Recommended Protocol (Zinc Chloride Precipitation):

  • Dissolve crude mixture in absolute ethanol.

  • Add 1.2 equivalents of

    
     (dissolved in ethanol).
    
  • Allow the complex to crystallize at 4°C overnight.

  • Critical Step: The 7-propylquinoline-ZnCl complex typically crystallizes differently than the 5-isomer due to packing symmetry. Filter the precipitate and recrystallize from ethanol.

  • Freebasing: Treat the purified solid with 10% NaOH and extract with DCM to recover pure 7-propylquinoline.

Ticket #103: The "Modern" Workaround (Suzuki Coupling)

User Report:

"The Skraup route is too messy and dangerous for our scale-up facility. We need a scalable, regioselective route."

The Solution: Abandon the ring-closing synthesis. Use Transition Metal Catalysis to attach the propyl chain to a pre-formed quinoline ring. This guarantees 100% regioselectivity because the carbon scaffold is fixed before the alkylation.

The Protocol: Suzuki-Miyaura Cross-Coupling

  • Precursor: 7-Bromoquinoline (Commercially available or easily purified).

  • Reagent: n-Propylboronic acid.

  • Catalyst:

    
     (Robust, air-stable).
    

Step-by-Step Methodology:

  • Charge Reactor: Under Nitrogen, add 7-Bromoquinoline (1.0 eq), n-Propylboronic acid (1.2 eq), and

    
      (2.0 eq).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is essential for the boronic acid activation mechanism.

  • Catalyst Addition: Add

    
      (3 mol%).
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (The bromo-starting material will disappear; the product is more non-polar).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Since there is no 5-isomer, separation is trivial.

Mechanism Visualization:

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + SM1 TransMet Transmetallation (Ar-Pd-Propyl) OxAdd->TransMet + SM2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product 7-Propylquinoline (Pure) RedElim->Product SM1 7-Bromoquinoline SM1->OxAdd SM2 Propylboronic Acid + Base SM2->TransMet

Caption: Catalytic cycle for the regioselective synthesis of 7-Propylquinoline via Suzuki coupling.

Safety & Handling FAQ

Q: Can I use Nitrobenzene as the oxidant in the Skraup reaction? A: Yes, but proceed with extreme caution. The reaction is violently exothermic (the "delayed exotherm" phenomenon).

  • Risk:[1] The reaction often stays dormant until ~120°C, then spikes uncontrollably.

  • Mitigation: Use Sodium m-nitrobenzenesulfonate (water-soluble) or Arsenic acid (toxic but smoother control) as alternatives. If using nitrobenzene, add ferrous sulfate (

    
    ) as a moderator.
    

Q: My product turned yellow/brown overnight. Is it degrading? A: Quinolines are photosensitive and prone to N-oxidation.

  • Fix: Store under Argon/Nitrogen in amber vials. If the color deepens, pass it through a short pad of basic alumina before use.

References
  • Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Refer to Chapter on Quinolines for regioselectivity rules).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem Technical Data. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide.

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Propylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-propylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this important quinoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high yields of pure product.

Introduction to 7-Propylquinoline Synthesis

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with broad applications in medicinal chemistry and materials science. 7-Propylquinoline, in particular, serves as a valuable scaffold for the development of various therapeutic agents. The successful synthesis of this target molecule hinges on the careful selection of the synthetic route and the meticulous optimization of reaction parameters. This guide will primarily focus on three classical and versatile methods for quinoline synthesis: the Combes, Doebner-von Miller, and Friedländer syntheses, adapted for the specific preparation of 7-propylquinoline.

We will delve into the mechanistic underpinnings of each method to provide a rational basis for troubleshooting and optimization. Our goal is to equip you with the knowledge to not only follow a protocol but to understand the "why" behind each step, enabling you to adapt and overcome experimental challenges.

Core Synthetic Strategies and Troubleshooting

The Combes Synthesis: A Reliable Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For the synthesis of a 7-propylquinoline derivative, 3-propylaniline is the logical starting material.

Workflow Diagram: Combes Synthesis of 7-Propyl-2,4-dimethylquinoline

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Final Product A 3-Propylaniline C Enamine Intermediate A->C B Acetylacetone (β-diketone) B->C D Protonation of Carbonyl C->D Acid Catalyst (e.g., H₂SO₄) E Electrophilic Aromatic Substitution D->E F Dehydration E->F G 7-Propyl-2,4-dimethylquinoline F->G G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation A 3-Propylaniline C β-Anilino Carbonyl Intermediate A->C B α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) B->C D Intramolecular Electrophilic Aromatic Substitution C->D Acid Catalyst (e.g., HCl, H₂SO₄) E Dehydration D->E F Dihydroquinoline Intermediate E->F H 7-Propylquinoline F->H G Oxidizing Agent G->H G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Final Product A 2-Amino-4-propyl- benzaldehyde/ketone C Aldol Adduct A->C B Carbonyl with α-methylene (e.g., Acetone) B->C D Intramolecular Schiff Base Formation C->D Base or Acid Catalyst E Dehydration D->E F 7-Propylquinoline Derivative E->F

Sources

7-Propylquinoline stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Propylquinoline Stability & Degradation

Topic: 7-Propylquinoline (CAS: 7661-58-7) Stability Issues and Degradation Products Content Type: Technical Support Guide (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Stability Profile

7-Propylquinoline is an alkyl-substituted heteroaromatic compound often used as a scaffold in medicinal chemistry or as a ligand in organometallic catalysis. While the quinoline core provides aromatic stability, the C7-propyl chain introduces specific vulnerabilities—primarily benzylic oxidation and N-oxidation .

As a Senior Application Scientist, I often see researchers mishandle this compound by treating it as a chemically inert "building block." In reality, it is a dynamic substrate that reacts to light, oxygen, and trace transition metals. This guide bridges the gap between theoretical reactivity and practical lab troubleshooting.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The compound has turned from a clear pale yellow oil to a dark amber/brown viscous liquid.

Q: Is my compound degraded? Can I still use it? A: This color shift is the hallmark of oxidative polymerization and N-oxide formation .

  • The Science: Quinoline derivatives are photosensitive. Upon exposure to ambient light and oxygen, the nitrogen lone pair can form an N-oxide species (colored). Furthermore, radical autoxidation at the benzylic carbon (the

    
    -carbon of the propyl chain) generates radical intermediates that couple to form high-molecular-weight oligomers (dark tars).
    
  • Action:

    • Check Purity: Run a TLC (Thin Layer Chromatography). Degraded oligomers often stay at the baseline.

    • Purification: If the bulk is still liquid, perform a short-path vacuum distillation or a rapid filtration through a plug of basic alumina (to remove acidic oxidation byproducts).

    • Prevention: Store under Argon/Nitrogen in amber vials.

Issue 2: HPLC analysis shows a new peak eluting before the main 7-Propylquinoline peak.

Q: What is this impurity? A: This is likely 7-Propylquinoline N-oxide or a benzylic alcohol derivative.

  • The Science:

    • N-Oxide: The N-O bond increases polarity significantly, usually reducing retention time on Reverse Phase (C18) columns (depending on pH).

    • Benzylic Oxidation: The conversion of the propyl group (–CH₂CH₂CH₃) to the alcohol (–CH(OH)CH₂CH₃) or ketone (–C(=O)CH₂CH₃) introduces polar oxygen functionalities, shifting the peak to an earlier retention time (lower

      
      ).
      
  • Verification: Check the UV spectrum of the impurity peak. N-oxides typically show a bathochromic shift (red shift) compared to the parent quinoline due to extended conjugation.

Issue 3: My synthesis yield is good, but NMR shows "extra" aromatic signals.

Q: Is this a degradation product? A: No, this is likely a regioisomer (5-Propylquinoline) .

  • The Science: If you synthesized 7-propylquinoline via the Skraup reaction (using m-propylaniline), the cyclization can occur at either the ortho or para position relative to the propyl group. This produces a mixture of 5-propyl and 7-propyl isomers which are notoriously difficult to separate by standard flash chromatography.

  • Action: This is a synthesis selectivity issue, not degradation. You may need to switch to a recrystallization method (of the picrate or hydrochloride salt) to enrich the 7-isomer.

Deep Dive: Degradation Pathways

Understanding how the molecule breaks down allows you to predict impurities in your specific application.

Pathway A: Benzylic Oxidation (The "Alkyl Chain" Vector)

The position most susceptible to oxidative attack is the benzylic carbon (C


) of the propyl chain.
  • Initiation: Hydrogen abstraction forms a benzylic radical.

  • Propagation: Reaction with

    
     forms a hydroperoxide.
    
  • Termination: Decomposition leads to 1-(quinolin-7-yl)propan-1-ol and subsequently 1-(quinolin-7-yl)propan-1-one .

  • Ultimate Degradation: Oxidative cleavage can shorten the chain, eventually yielding quinoline-7-carboxylic acid .

Pathway B: N-Oxidation (The "Heterocycle" Vector)

The basic nitrogen atom is nucleophilic. In the presence of peracids (impurities in solvents) or reactive oxygen species (ROS) generated by light:

  • Product: 7-Propylquinoline 1-oxide .

  • This species is often thermally unstable and can rearrange or deoxygenate under harsh conditions, complicating analysis.

Pathway C: Photolytic Dimerization

Under UV light, the electron-rich quinoline ring can undergo [2+2] cycloaddition reactions, leading to dimers. This is less common than oxidation but possible in concentrated solutions exposed to sunlight.

Visualizing the Degradation Network

The following diagram maps the causality of degradation, linking environmental stressors to specific chemical outcomes.

G Start 7-Propylquinoline (Active API/Reagent) Stress_Ox Stress: Peroxides/O2 Inter_Radical Benzylic Radical Intermediate Start->Inter_Radical H-Abstraction (Auto-oxidation) Prod_NOxide 7-Propylquinoline N-Oxide (Polar Impurity) Start->Prod_NOxide N-Oxidation (mCPBA, H2O2, or slow air ox) Prod_Dimer Photodimers (Insoluble Tars) Start->Prod_Dimer UV Light [2+2] Cycloaddition Stress_Light Stress: UV Light/Air Prod_Alcohol 1-(quinolin-7-yl) propan-1-ol Inter_Radical->Prod_Alcohol +OH• / Reduction Prod_Ketone 1-(quinolin-7-yl) propan-1-one Prod_Alcohol->Prod_Ketone Further Oxidation Prod_Acid Quinoline-7- carboxylic acid Prod_Ketone->Prod_Acid Oxidative Cleavage (Chain Shortening)

Caption: Mechanistic degradation pathways of 7-Propylquinoline under environmental stress. Blue: Parent; Red: Stressors; Green: Primary Degradants.

Validated Analytical Protocols

To confirm the identity of impurities, use this self-validating HPLC method. This protocol is designed to separate the non-polar parent from polar N-oxides and acids.

Protocol: Stability-Indicating HPLC Method
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase for hydrophobic aromatics.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Buffering prevents peak tailing of the basic quinoline nitrogen.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier to elute the propyl chain.
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B.Gradient ensures elution of polar degradants (early) and the non-polar parent (late).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (primary) and 230 nm (secondary)254 nm detects the aromatic core; 230 nm is more sensitive for oxidized side chains.

Expected Elution Order (Relative Retention Time):

  • Quinoline-7-carboxylic acid (RRT ~0.3) – Most Polar

  • 7-Propylquinoline N-oxide (RRT ~0.6)

  • 1-(quinolin-7-yl)propan-1-ol (RRT ~0.8)

  • 7-Propylquinoline (Parent, RRT = 1.0)

  • Dimeric species (RRT > 1.5) – Late eluting

Storage & Handling Best Practices

Based on the degradation mechanisms identified above, adopt the following "Gold Standard" storage protocol:

  • Container: Amber borosilicate glass vials with Teflon-lined caps. (Prevents UV initiation and leaching).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use. (Prevents benzylic auto-oxidation).

  • Temperature: Store at +4°C for short term (<1 month) or -20°C for long term.

    • Note: If stored at -20°C, allow the vial to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis and oxidation.

  • Solvent Compatibility: Avoid storing in chlorinated solvents (e.g., CHCl₃) or ethers (THF) for long periods. Chloroform can form phosgene/HCl traces that protonate the nitrogen; ethers form peroxides that catalyze N-oxidation. Preferred solvent: Methanol or DMSO.

References

  • National Institutes of Health (NIH) - PubChem. 7-Methylquinoline (Analogue Reference). PubChem Compound Summary.[1] Available at: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Discusses Skraup synthesis isomer issues relevant to propyl-derivatives). Available at: [Link]

  • MDPI. Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. (Mechanism of alkyl chain oxidation).[2] Available at: [Link][3]

  • IWA Publishing. Biodegradation characteristics and mechanism of quinoline.[4] (Metabolic pathways including hydroxylation).[4] Available at: [Link]

Sources

Navigating Side Reactions in the Skraup Synthesis of 7-Propylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced quinoline synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Skraup synthesis of 7-propylquinoline. The Skraup synthesis, while a powerful tool for creating the quinoline scaffold, is notoriously sensitive and prone to side reactions, particularly when using substituted anilines. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and improve your product yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering causative explanations and actionable protocols.

Issue 1: Extremely Vigorous or Runaway Reaction

Question: My Skraup synthesis of 7-propylquinoline is incredibly exothermic and difficult to control. What measures can I take to moderate the reaction and ensure safety?

Answer: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[1][2] This is primarily due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps, all of which are catalyzed by concentrated sulfuric acid.[3] For 7-propylquinoline synthesis, the electron-donating nature of the propyl group on the aniline precursor (m-propylaniline) can further increase the reactivity of the aromatic ring, potentially exacerbating the exotherm.

Causality and Strategic Solutions:

  • Moderating Agents: The addition of a moderating agent is critical. Ferrous sulfate (FeSO₄) is the most common and effective choice.[1][4] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a sudden, violent reaction.[5] Boric acid can also be employed for this purpose.[1][6]

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. Sulfuric acid should be added slowly and incrementally to the mixture of m-propylaniline, glycerol, and ferrous sulfate, with efficient cooling (e.g., in an ice-water bath).[1][2]

  • Heat Management: Do not apply external heat until after the sulfuric acid has been added and any initial exotherm has subsided. Heat the mixture gently to initiate the reaction. Once it begins (often indicated by a color change and refluxing), the external heat source should be removed immediately.[2] The reaction's own exotherm should sustain it for a period. Reapply heat only when the reaction slows significantly.

  • Efficient Stirring: Localized "hot spots" can trigger a runaway reaction and promote tar formation.[1] Ensure vigorous and constant mechanical stirring throughout the entire process to maintain a homogenous temperature distribution.

Issue 2: Significant Tar and Polymer Formation

Question: My reaction mixture is turning into a thick, black tar, making product isolation nearly impossible. What causes this, and how can I minimize it?

Answer: Tar formation is arguably the most common side reaction in the Skraup synthesis.[7][8] The culprits are the harsh acidic and oxidizing conditions at elevated temperatures, which can cause the polymerization of acrolein, the aniline precursor, and various reaction intermediates.[7][9]

Causality and Strategic Solutions:

  • Acrolein Polymerization: The key intermediate, acrolein, formed from the dehydration of glycerol, is highly susceptible to polymerization under strong acid conditions.[7][10] An excess of glycerol or localized overheating can accelerate this unwanted pathway.

  • Temperature Optimization: Meticulous temperature control is essential. Avoid excessively high temperatures, as this is a primary driver of tar formation.[9] A two-stage temperature profile can be effective: an initial, lower temperature phase (e.g., 100-120°C) to control the initial exotherm, followed by a gradual increase to a higher temperature (e.g., 130-150°C) to drive the reaction to completion.[9]

  • Moderator Efficacy: As mentioned for controlling the exotherm, ferrous sulfate also helps to reduce charring and tar formation by promoting a more controlled reaction rate.[1][7]

  • Post-Reaction Work-up: Even with optimization, some tar is often unavoidable. A robust purification strategy is key. The crude product is often a dark, viscous liquid or solid.[1] Steam distillation is a highly effective method for separating the volatile 7-propylquinoline from the non-volatile tar.[11] The distillate can then be subjected to extraction and final purification by distillation under reduced pressure.

Issue 3: Low Yield of 7-Propylquinoline

Question: Despite achieving some product, my final yield of 7-propylquinoline is consistently low. What factors could be contributing to this?

Answer: Low yields can stem from incomplete reactions, degradation of reactants or products, or inefficient isolation.[2]

Causality and Strategic Solutions:

  • Incomplete Reaction:

    • Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration. After the main exothermic phase, a prolonged period of heating (reflux) is often necessary to complete the cyclization and oxidation steps.[2][9]

    • Water Content: The presence of water in the glycerol can significantly lower the yield.[5] Use anhydrous or "dynamite" grade glycerol if possible.

  • Substituent Effects: The position of the propyl group on the aniline is crucial. For the synthesis of 7-propylquinoline, you must start with m-propylaniline. The cyclization will occur para to the activating propyl group. Using o- or p-propylaniline would result in different isomers (8-propylquinoline or 5-propylquinoline and 7-propylquinoline respectively, with the latter often being a minor product in a mixture).

  • Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., nitrobenzene corresponding to the aniline used, or arsenic pentoxide) are critical.[12] Insufficient oxidant will leave the reaction at the dihydroquinoline stage, while an excessive amount can lead to over-oxidation and byproduct formation.

  • Inefficient Isolation: As mentioned, tar can trap a significant amount of the product. Ensure the neutralization step (typically with a strong base like NaOH) after the reaction is complete to liberate the free quinoline base before attempting steam distillation or extraction.[11]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the Skraup synthesis?

A1: The Skraup synthesis proceeds in several key steps[3][13]:

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[10]

  • Michael Addition: The aniline (m-propylaniline in this case) acts as a nucleophile and adds to acrolein in a conjugate (Michael) addition.[14]

  • Cyclization: The resulting aldehyde intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, closing the ring to form a 1,2-dihydroquinoline intermediate.[3]

  • Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the final aromatic product, 7-propylquinoline.[12]

Q2: Why is ferrous sulfate (FeSO₄) so effective as a moderator?

A2: While the exact mechanism is debated, it is widely accepted that ferrous sulfate helps to control the reaction's vigor.[5] It is thought to act as an oxygen carrier, facilitating a smoother, more gradual oxidation of the dihydroquinoline intermediate, thereby preventing the rapid release of heat that characterizes an uncontrolled reaction.[5] This moderation also helps to suppress the polymerization side reactions that lead to tar.[1]

Q3: Can I use a different acid besides sulfuric acid?

A3: Concentrated sulfuric acid serves a dual role: it is the catalyst for both the dehydration of glycerol and the cyclization step.[3] While other strong protic acids or Lewis acids have been explored in related quinoline syntheses, sulfuric acid remains the standard for the classical Skraup reaction due to its efficacy as a dehydrating agent.[6]

Q4: My starting material is m-propylaniline. Am I at risk of forming isomeric quinoline products?

A4: With m-propylaniline, the cyclization is directed by the amino group and influenced by the propyl substituent. The amino group is an ortho-, para-director. Cyclization will occur at one of the positions ortho to the amine. One ortho position is sterically unhindered, while the other is flanked by the propyl group. The primary cyclization pathway is expected to be at the unhindered position, which is para to the electron-donating propyl group, leading predominantly to the formation of 7-propylquinoline. However, a minor amount of the 5-propylquinoline isomer could potentially form. Careful purification and characterization (e.g., by NMR and GC-MS) are essential to confirm the identity and purity of your final product.

Visualizing the Reaction Pathways

Main Reaction Pathway: Synthesis of 7-Propylquinoline

The following diagram illustrates the desired reaction sequence starting from m-propylaniline.

Skraup_Synthesis cluster_start Reactants cluster_intermediate Key Intermediates cluster_product Product m-Propylaniline m-Propylaniline Michael_Adduct Michael Adduct m-Propylaniline->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Dihydroquinoline 1,2-Dihydro-7-propylquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization 7-Propylquinoline 7-Propylquinoline Dihydroquinoline->7-Propylquinoline [O] Oxidation

Caption: Desired reaction pathway for the Skraup synthesis of 7-propylquinoline.

Major Side Reaction Pathway: Tar Formation

This diagram shows the competing side reaction where the acrolein intermediate polymerizes.

Side_Reaction Acrolein Acrolein Intermediate Polymer Polymerization / Tar Acrolein->Polymer High Temp. Strong Acid

Caption: Primary side reaction leading to tar formation from acrolein.

Quantitative Data Summary

The following table provides general guidelines for reaction parameters. Optimal conditions should be determined empirically for the specific synthesis of 7-propylquinoline.

ParameterRecommended RangeRationale & Key Considerations
Temperature 100 - 150 °CLower end for initial phase, higher end for completion. Avoid exceeding 150°C to minimize tarring.[9]
m-Propylaniline:Glycerol Ratio 1 : 2.5 to 1 : 4 (molar)A moderate excess of glycerol ensures sufficient acrolein formation but a large excess can promote polymerization.
FeSO₄ Moderator 5-10 mol% (relative to aniline)Effective in controlling the exotherm without significantly impacting the reaction rate.[1][5]
Reaction Time 3 - 6 hoursMonitor reaction progress (e.g., by TLC). Time is dependent on scale and temperature.[11]

Protocol: Steam Distillation for Purification

This protocol outlines a standard procedure for isolating the quinoline product from the tarry crude mixture.

  • Cooling and Dilution: After the reaction is complete, allow the flask to cool to room temperature. Very cautiously, dilute the thick mixture with water. This step can be exothermic.

  • Neutralization: Place the diluted mixture in a large flask suitable for steam distillation. Slowly and with cooling, add a concentrated solution of sodium hydroxide (e.g., 40% w/v) until the mixture is strongly alkaline (test with pH paper). This converts the quinoline salt into the free base.[11]

  • Steam Distillation: Connect the flask to a steam distillation apparatus. Pass a steady stream of steam through the mixture. The 7-propylquinoline, being steam-volatile, will co-distill with the water.

  • Collection: Collect the milky distillate. Continue the distillation until the distillate runs clear, indicating that all the product has been collected.

  • Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 7-propylquinoline.

  • Final Purification: The crude product can be further purified by vacuum distillation.

References

  • NROChemistry. (n.d.). Skraup Reaction. Retrieved from a URL cited in a YouTube video description[13]

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.[7]

  • SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS#. (2021, April 12). YouTube.[4]

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Retrieved from BenchChem Technical Support.[2]

  • Chemistry Online. (2023, March 25). Skraup quinoline synthesis. Retrieved from Chemistry Online.[6]

  • Mansour, T. S. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.[15]

  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Retrieved from BenchChem Technical Support.[11]

  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Retrieved from BenchChem Technical Support.[9]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.[12]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[10]

  • De, A. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(26), 9287–9294.[16]

  • Klumpp, D. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1023.[8]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.[14]

  • Organic Syntheses. (n.d.). Procedure.[5]

  • Unknown. (n.d.). Preparation and Properties of Quinoline.[3]

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Improving the solubility of 7-Propylquinoline for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Propylquinoline Solubility

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Propylquinoline in bioassay development. Our goal is to move beyond simple protocols and provide a framework for rational, evidence-based troubleshooting to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of 7-Propylquinoline that underpin its solubility behavior.

Q1: What are the key physicochemical properties of 7-Propylquinoline that make it difficult to dissolve in aqueous buffers?

7-Propylquinoline's poor aqueous solubility is a direct result of its molecular structure. While specific experimental data for the 7-propyl isomer is limited, we can infer its properties from the parent quinoline molecule and closely related analogs.

  • Hydrophobicity: The molecule is dominated by the lipophilic (hydrophobic) quinoline ring system and the propyl chain. The computed partition coefficient (XLogP3) for the related isomer 6-Propylquinoline is 3.5[1], which strongly suggests a preference for non-polar environments over water and indicates poor aqueous solubility. Similarly, 7-Methylquinoline has a reported water solubility of less than 1 mg/mL[2].

  • Weak Basicity: The nitrogen atom in the quinoline ring is a weak base. The pKa of the conjugate acid of quinoline is approximately 4.85[3]. This means that at physiological pH (~7.4), the molecule is predominantly in its neutral, less soluble form. Only in acidic conditions (pH < 4.85) will the molecule become significantly protonated to form a more water-soluble salt.[4]

The combination of high hydrophobicity and its existence as a neutral, non-ionized species in typical bioassay buffers (pH 7.2-7.4) is the primary driver of its low solubility.

Q2: I dissolved 7-Propylquinoline in 100% DMSO, but it crashed out immediately when I diluted it into my aqueous cell culture medium. Why did this happen?

This is a classic and common problem known as compound precipitation upon solvent shifting .

  • Causality: Dimethyl sulfoxide (DMSO) is a very strong, polar aprotic organic solvent capable of dissolving highly hydrophobic compounds like 7-Propylquinoline at high concentrations (e.g., 10-50 mM). However, this creates a thermodynamically unstable, supersaturated stock solution relative to an aqueous environment. When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment abruptly changes from >99% organic to >99% aqueous. 7-Propylquinoline is no longer soluble in this new environment, causing it to rapidly precipitate out of the solution.[5]

Your observation is not an indication of compound instability, but rather a predictable consequence of exceeding the compound's thermodynamic solubility limit in the final aqueous medium. The key to success is to formulate the compound in a way that keeps it solubilized in the final assay concentration and medium.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic, tiered approach to solving solubility issues, from initial stock preparation to final assay formulation.

Problem: My compound won't stay in solution in the final assay buffer.

Follow this workflow to systematically identify a robust solubilization strategy.

G start Start: Compound Precipitation in Aqueous Buffer stock_check Step 1: Verify Stock Solution Is the 10 mM stock in 100% DMSO clear? start->stock_check tier1 Tier 1: Co-Solvent Optimization Is the final DMSO concentration ≤ 0.5%? stock_check->tier1 Yes redissolve No: Gently warm (37°C), sonicate, or remake stock. stock_check->redissolve tier2 Tier 2: pH Adjustment Is the assay tolerant to lower pH? tier1->tier2 No / Still Precipitates success Success: Compound Solubilized Proceed with vehicle controls tier1->success Yes tier3 Tier 3: Excipient Formulation (Cyclodextrin or Surfactant) tier2->tier3 No / Still Precipitates tier2->success Yes tier3->success Yes redissolve->stock_check

Caption: A systematic workflow for troubleshooting 7-Propylquinoline solubility.

Initial Step: Preparing a Valid Stock Solution

The integrity of your entire experiment relies on a valid stock solution. The universally recommended starting point is 100% DMSO.

Protocol 2.1: Preparation of a 10 mM 7-Propylquinoline Stock in DMSO

  • Preparation: Weigh out a precise amount of 7-Propylquinoline powder in a suitable vial. (Molar Mass of 7-Propylquinoline: 171.24 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex thoroughly for 1-2 minutes. If dissolution is slow, you may use a brief (5-10 minute) sonication in a water bath or gentle warming (up to 37°C).

  • Verification: Visually inspect the solution against a light source. It must be a perfectly clear, homogenous solution with no visible particulates. If particulates remain, the stock is not fully dissolved and cannot be used.

  • Storage: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as quinoline derivatives can be light-sensitive.[2]

Tier 1: Co-Solvent Optimization

The simplest method is to use a co-solvent, but its concentration must be carefully controlled to avoid artifacts.[6]

  • Mechanism: Co-solvents like DMSO work by reducing the polarity of the bulk aqueous solvent, making it more favorable for a hydrophobic compound to remain dissolved.[7][8]

  • Critical Consideration: The final concentration of the co-solvent in your assay is crucial. For most cell-based assays, the final DMSO concentration should be kept ≤ 0.5% to avoid cellular toxicity or off-target effects.[9][10] Higher concentrations may be tolerated in some biochemical assays, but this must be validated.

Protocol 2.2: Determining the Maximum Tolerated DMSO Concentration

  • Serial Dilution: Prepare a 2X final concentration of 7-Propylquinoline in your assay buffer containing 1% DMSO (this will be diluted to 0.5% in the final assay).

  • Vehicle Control: Prepare a parallel "vehicle" solution containing 1% DMSO in assay buffer, but without the compound.

  • Observation: Let both solutions equilibrate at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Inspection: Visually inspect for any signs of precipitation (cloudiness, particulates). If the compound solution is clear, 0.5% DMSO is likely a suitable final concentration.

  • Assay Validation: Always run the vehicle control in your bioassay. The signal from the vehicle-treated sample should be statistically indistinguishable from the untreated (buffer only) control. Any significant difference indicates the solvent itself is impacting the assay.[10]

Co-SolventRecommended Max % (Cell-Based)ProsCons
DMSO ≤ 0.5% Excellent solubilizing power for many compounds.Can be toxic to cells at >1%[9]; can interfere with some enzyme assays[11].
Ethanol ≤ 1%Less toxic than DMSO for some cell lines.Weaker solvent than DMSO; can be volatile.
Tier 2: pH Adjustment

Leveraging the weak basicity of the quinoline nitrogen offers a powerful, co-solvent-free solubilization strategy.

  • Mechanism: By lowering the pH of the buffer to be at least 1-2 units below the compound's pKa (~4.85), the nitrogen atom becomes protonated. This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[4][12]

G cluster_0 pH > pKa (e.g., 7.4) cluster_1 pH < pKa (e.g., 4.0) Neutral R-N (Neutral, Low Solubility) Protonated R-NH+ (Charged, High Solubility) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: pH-dependent equilibrium of 7-Propylquinoline.

Protocol 2.3: pH-Based Solubility Testing

  • Buffer Preparation: Prepare your base assay buffer at several different pH values, for example, pH 7.4, 6.5, and 5.5.

  • Compound Addition: Add 7-Propylquinoline (from a small amount of DMSO stock to minimize co-solvent effects) to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is identical and minimal across all samples (e.g., ≤ 0.1%).

  • Equilibration & Observation: Vortex, equilibrate for 30 minutes, and visually inspect for solubility.

  • Critical Validation: This method is only viable if the bioassay itself (e.g., enzyme activity, cell viability, receptor binding) is not adversely affected by the lower pH. You must run full controls to confirm that the change in pH does not alter the biological baseline of your assay.

Tier 3: Formulation with Excipients

When co-solvents and pH are not viable options, excipients can be used to create stable formulations.

A. Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic 7-Propylquinoline molecule, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[13][14][15]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

G cluster_CD cluster_Drug cluster_Complex CD Drug Drug Plus + Yields CD_final Drug_final Drug

Caption: Encapsulation of a drug within a cyclodextrin host molecule.

B. Surfactants

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can sequester 7-Propylquinoline, while the hydrophilic shell interacts with the aqueous buffer, keeping the drug solubilized.[16][17]

  • Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are generally preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.

Protocol 2.4: Screening for Excipient-Based Solubilization

  • Excipient Stock Preparation: Prepare 10% (w/v) stock solutions of HP-β-CD and 1% (w/v) stock solutions of Polysorbate 80 in your assay buffer.

  • Test Formulations: Create a matrix of conditions. For example, prepare assay buffers containing final concentrations of 0.5%, 1%, and 2% HP-β-CD, and separate buffers containing 0.01%, 0.02%, and 0.05% Polysorbate 80.

  • Compound Addition: Add 7-Propylquinoline to each formulation to the desired final concentration.

  • Equilibration & Observation: Vortex, equilibrate, and inspect for clarity.

  • Critical Validation: As with all methods, you must run vehicle controls containing the identical concentration of the chosen excipient to ensure it does not interfere with your assay.

MethodMechanismKey AdvantageKey Disadvantage / Validation Step
Co-Solvent Reduces solvent polaritySimple to implementPotential for toxicity/artifacts; must keep % low (e.g., ≤0.5% DMSO).
pH Adjustment Ionizes the compoundCan achieve high solubility without organic solventsAssay must be tolerant to non-physiological pH.
Cyclodextrin Encapsulation (Inclusion Complex)Generally low toxicity; effective for many compoundsCan sometimes interfere with ligand-receptor binding if the drug-CD complex is too stable.
Surfactant Sequestration (Micelles)Highly effective solubilizersCan denature proteins or disrupt cell membranes at higher concentrations.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Quinoline. (n.d.). Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI. [Link]

  • Quinoline. (n.d.). Sciencemadness Wiki. [Link]

  • isopropyl quinoline, 135-79-5. (n.d.). The Good Scents Company. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Cyclodextrins in delivery systems: Applications. (2011). National Center for Biotechnology Information (PMC). [Link]

  • 7-Methylquinoline. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 7-Hydroxyquinoline. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed, National Center for Biotechnology Information. [Link]

  • 6-Propylquinoline. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 7-Chloroquinoline. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 2-Propylquinoline. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. (1990). PubMed, National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). National Center for Biotechnology Information (PMC). [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). MDPI. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2023). National Center for Biotechnology Information (PMC). [Link]

  • Effect of DMSO on assay performance. (n.d.). ResearchGate. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). National Center for Biotechnology Information (PMC). [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (2010). The Journal of Physical Chemistry B. [Link]

  • Use of Surfactants as Plasticizers in Preparing Solid Dispersions of Poorly Soluble API: Stability Testing of Selected Solid Dispersions. (2022). ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). National Center for Biotechnology Information (PMC). [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2024). PubMed Central. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). ResearchGate. [Link]

  • 2-(2-quinolyl)quinoline. (n.d.). Solubility of Things. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed, National Center for Biotechnology Information. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2011). ResearchGate. [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2020). Taylor & Francis Online. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Technology Networks. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). National Center for Biotechnology Information (PMC). [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020). SciSpace. [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2018). National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Support Center: 7-Propylquinoline NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 7-Propylquinoline NMR Signal Interpretation Ticket Series: 7PQ-Tshoot Status: Active Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Introduction: The "Meta" Problem in Quinoline Synthesis

Welcome to the technical support center. If you are analyzing 7-propylquinoline, you are likely encountering a specific set of spectral anomalies common to alkyl-substituted heterocycles.

The most frequent support ticket we receive regarding this molecule stems from its synthesis. 7-Propylquinoline is typically synthesized via the Skraup reaction using m-propylaniline. This pathway introduces a critical regiochemical ambiguity: cyclization can occur either para to the propyl group (yielding the desired 7-propylquinoline ) or ortho to it (yielding the 5-propylquinoline isomer).

This guide addresses the differentiation of these isomers, the assignment of the complex aromatic region, and the identification of common synthetic impurities.

Part 1: Isomer Differentiation (The 5- vs. 7- Position)

Ticket #7PQ-01: "I have extra signals in the aromatic region. Is this the 5-isomer?"

Diagnosis: Yes, it is highly probable. The Skraup cyclization of m-propylaniline is not perfectly regioselective. While steric hindrance disfavors the 5-position (ortho cyclization), it does not eliminate it.

Troubleshooting Protocol: To confirm the presence of the 5-propyl isomer versus the 7-propyl target, you must analyze the coupling patterns of the benzene ring protons (H5, H6, H8).

Feature7-Propylquinoline (Target) 5-Propylquinoline (Impurity)
H8 Signal Singlet (s) or doublet with small meta-coupling (

Hz).
Doublet (d) (

Hz) due to ortho-coupling with H7.
H5 Signal Doublet (d) (

Hz) coupled to H6.
Absent (substituted by propyl).
H4 NOE NOE to H5 (aromatic proton).NOE to

-CH

(propyl group).

The "Killer" Experiment: 1D NOE / NOESY

  • Logic: In the 5-propyl isomer, the propyl group is spatially proximate to the peri-proton H4 on the pyridine ring. In the 7-propyl isomer, the propyl group is far from H4.

  • Action: Irradiate the

    
    -methylene signal (
    
    
    
    ppm).
    • Result A: Enhancement of H6 and H8 only

      
      7-Propylquinoline .
      
    • Result B: Enhancement of H4 and H6

      
      5-Propylquinoline .
      

Part 2: Signal Assignment & Chemical Shifts

Ticket #7PQ-02: "My aromatic protons are overlapping. Which peak is which?"

Diagnosis: Quinolines possess a characteristic "3+3" or "3+4" proton system depending on substitution. The nitrogen atom induces significant deshielding on H2 and H8 (through space/anisotropy).

Standard Assignment Table (CDCl


, 400 MHz) 
PositionProtonMultiplicityApprox.[1][2][3] Shift (

)
Coupling (

Hz)
Mechanistic Insight
2 H2dd8.8 - 8.9

,

Deshielded by adjacent Nitrogen.
3 H3dd7.3 - 7.4

,


-position on pyridine ring; most shielded hetero-ring proton.
4 H4dd8.0 - 8.1

,

Peri-position; deshielded.
5 H5d7.7 - 7.8

Peri-position to H4.
6 H6dd7.4 - 7.5

,

Ortho to H5, Meta to H8.
8 H8d/s7.9 - 8.0

Deshielded by Nitrogen lone pair proximity.[2] Broadened by quadrupole? No, but often broad due to small meta couplings.

-CH

Propylt2.7 - 2.8

Benzylic position.

-CH

Propylm1.7 - 1.8--

-CH

Propylt0.9 - 1.0

Methyl terminus.

Visual Workflow for Assignment:

NMR_Assignment_Flow start Start: 1H NMR Spectrum h2 Identify H2 (Most deshielded dd ~8.9 ppm) start->h2 cosy1 COSY Correlation h2->cosy1 h3 Assign H3 (Upfield dd ~7.4 ppm) cosy1->h3 h4 Assign H4 (Deshielded d/dd ~8.1 ppm) cosy1->h4 h3->cosy1 decision Analyze Benzene Ring Region (7.4 - 8.0 ppm) h4->decision iso_check Check H8 Multiplicity decision->iso_check res_7 H8 is Singlet/Broad s (7-Propyl confirmed) iso_check->res_7 No Ortho Coupling res_5 H8 is Doublet (J~8Hz) (5-Propyl isomer) iso_check->res_5 Ortho Coupling

Figure 1: Logic flow for assigning protons in the 7-propylquinoline system using 1D and COSY data.

Part 3: Impurity Profiling

Ticket #7PQ-03: "I see broad humps in the baseline around 6.5-7.0 ppm and aliphatic multiplets."

Diagnosis: These are likely polymerization byproducts or unreacted intermediates from the Skraup synthesis.

Common Impurities:

  • Polymerized Acrolein: The Skraup reaction involves the in-situ generation of acrolein from glycerol. Acrolein readily polymerizes to form non-aromatic, gummy solids that show broad aliphatic signals.

  • Aniline Oligomers: Oxidation of the starting aniline can yield azo-compounds or poly-anilines, appearing as broad aromatic signals.

  • Nitrobenzene (Oxidant): If nitrobenzene was used as the oxidant, look for characteristic triplets at 7.5-7.7 ppm and a doublet at 8.2 ppm.

  • Water/Solvent: Note that quinolines are hygroscopic. A broad singlet variable between 1.5 - 4.0 ppm (depending on solvent and concentration) indicates water.

Cleanup Protocol:

  • Acid/Base Extraction: Dissolve crude in dilute HCl (quinoline forms a water-soluble salt). Wash with ether (removes non-basic impurities like nitrobenzene/polymers). Basify aqueous layer with NaOH. Extract quinoline into DCM.

Part 4: Experimental Methodologies

Protocol A: 1D NOE Difference Experiment (Isomer Verification)

Use this protocol to definitively distinguish 7-propyl from 5-propyl isomers.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
    . Degas the sample  by bubbling nitrogen for 5 minutes (dissolved oxygen is paramagnetic and quenches NOE signals).
    
  • Acquisition:

    • Set up a standard 1H experiment.

    • Select the selnogp (Bruker) or equivalent 1D NOE sequence.

    • Target: Set the irradiation frequency (O1) on the center of the

      
      -CH
      
      
      
      triplet (~2.75 ppm).
    • Control: Set off-resonance irradiation (e.g., -20 ppm).

    • Mixing Time: 500 - 800 ms (for small molecules).

  • Processing: Subtract the control FID from the target FID.

  • Interpretation:

    • Positive peaks indicate spatial proximity (< 5 Å).

    • Look for enhancement at 8.0 ppm (H8) and 7.5 ppm (H6) .

Protocol B: HSQC (Carbon Assignment)

Use this to resolve overlapping aromatic protons by spreading them into the carbon dimension.

  • Parameters:

    • Spectral Width (F1): 160 ppm (aromatic carbons).

    • Coupling Constant (

      
      ): 145 Hz.
      
  • Key Correlations:

    • C2: ~150 ppm (Correlates to H2).

    • C4: ~135 ppm (Correlates to H4).

    • C8: ~129 ppm (Correlates to H8).

References

  • Skraup Synthesis Mechanism & Regiochemistry

    • Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Organic Reactions1953, 7, 59-98.
  • Quinoline NMR Data & Coupling Constants

    • Johns, S. R.; Willing, R. I. 13C N.M.R. Spectra of Quinoline and Methylquinolines. Aust. J. Chem.[1]1976 , 29, 1617-1622.[1]

  • General NMR Shift Tables

    • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4]

Need Further Assistance?

If your spectrum shows splitting patterns not covered here (e.g., fluorine coupling, unexpected singlets), please upload your FID files to the secure server for Level 2 analysis.

Guide generated by Senior Application Scientist, Feb 2026.

Sources

Technical Support Center: Scaling Up 7-Propylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "7-Position" Challenge

Welcome to the technical support hub for alkylquinoline synthesis. Scaling up 7-Propylquinoline presents a classic organic chemistry dilemma: balancing raw material economy against downstream purification costs.[1][2]

Unlike 2- or 4-substituted quinolines, which can be synthesized selectively via Doebner-Miller or Combes methods, placing a propyl group at the 7-position typically requires starting with m-propylaniline in a Skraup reaction.[1] This introduces a critical regiochemical challenge: the formation of the unwanted 5-propylquinoline isomer.

This guide addresses the three primary hurdles in this workflow:

  • Regiocontrol: Managing the 5- vs. 7-isomer ratio.

  • Thermal Safety: Controlling the violent Skraup exotherm at scale.

  • Purification: Efficiently separating close-boiling isomers without chromatography.

Module 1: Route Selection & Strategy

Before committing to a kilo-scale batch, verify your route against your purity requirements.[1][2] We support two primary workflows.

Decision Matrix: Which Route Fits Your Scale?
FeatureRoute A: Modified Skraup (Traditional) Route B: Transition Metal Coupling (Modern)
Precursors m-Propylaniline, Glycerol, Acrolein7-Bromoquinoline, Propylzinc/boronic acid
Cost/kg Low (Commodity reagents)High (Pd catalysts, organometallics)
Key Challenge Purification: Separating 5- and 7-isomersCost: Catalyst recovery & reagent expense
Scalability Excellent (Ton-scale feasible)Moderate (Good for <10kg GMP batches)
Typical Yield 60-70% (Mixed isomers)80-90% (Single isomer)
Workflow Visualization

RouteSelection Start Start: Define Purity Needs IsomerTol Is >5% 5-isomer acceptable? Start->IsomerTol RouteA Route A: Modified Skraup (m-Propylaniline + Glycerol) IsomerTol->RouteA Yes (Cost priority) RouteB Route B: Negishi/Suzuki Coupling (7-Haloquinoline + Propyl-M) IsomerTol->RouteB No (Purity priority) Purification Critical Step: Fractional Crystallization (ZnCl2 or Nitrate salts) RouteA->Purification Mixture (7- & 5- isomers) Final Target: 7-Propylquinoline RouteB->Final High Regio-fidelity Purification->Final

Figure 1: Strategic decision tree for selecting the synthesis route based on impurity tolerance and downstream processing capabilities.

Module 2: The Modified Skraup Reaction (Route A)

This is the industry standard for bulk synthesis but requires rigorous safety controls.[2]

Q&A: Reaction Engineering & Safety

Q: The reaction violently exotherms upon adding glycerol.[2] How do I control this at 5L+ scale? A: The "runaway" induction period is the most dangerous aspect of the Skraup reaction.

  • Cause: Accumulation of acrolein (formed in situ from glycerol) before the condensation begins.

  • Solution: Do not add all reactants at once.

    • Pre-heating: Heat the acid/aniline mixture to 140°C before adding glycerol.

    • Dosing: Add glycerol (or acrolein diethyl acetal for better control) dropwise via a metering pump.

    • Moderator: Add Ferrous Sulfate (FeSO₄) . It acts as a radical scavenger and redox moderator, smoothing the reaction profile [1].

Q: My yield is stuck at 40%. The reaction seems to stall. A: Water is your enemy here.[2] The dehydration of glycerol produces water, which dilutes the sulfuric acid catalyst.

  • Fix: Use Oleum (20% fuming sulfuric acid) or add a dehydrating agent like iodine (catalytic amount) or run the reaction in a solvent like sulfolane that allows for higher internal temperatures (up to 200°C) without pressure buildup [2].

Q: Which oxidant should I use? Nitrobenzene is difficult to remove. A: Replace nitrobenzene with Iodine (I₂) or Sodium m-nitrobenzenesulfonate .[1][2]

  • Why? The sulfonate is water-soluble, making it trivial to remove during the aqueous workup, unlike nitrobenzene which requires steam distillation.

Module 3: Purification & Isomer Resolution

If you used Route A, you now have a mixture of roughly 65% 7-propylquinoline and 35% 5-propylquinoline.[1] Distillation will not separate these effectively (boiling point Δ < 2°C).[2]

Protocol: Chemical Separation of Isomers

Q: How do I separate the 5- and 7-isomers without column chromatography? A: You must exploit the subtle steric differences between the 5-position (sterically crowded by the peri-hydrogen) and the 7-position (sterically open).[1]

The Zinc Chloride Method:

  • Dissolution: Dissolve the crude oil in dilute HCl (1:1).

  • Complexation: Add a saturated solution of Zinc Chloride (ZnCl₂) .

  • Precipitation: The 7-propylquinoline forms a less soluble double salt complex (

    
    ) more readily than the 5-isomer due to steric freedom.[2]
    
  • Filtration: Filter the precipitate.[2] The solid is enriched in the 7-isomer.

  • Release: Suspend the solid in water and basify with NaOH to release the free base.[2] Extract with toluene.[2]

  • Recycle: The filtrate contains the 5-isomer enriched fraction.[2]

Data: Isomer Physical Properties (Estimated)

Property7-Propylquinoline5-Propylquinoline
Boiling Point (10 mmHg) ~142°C~140°C
ZnCl₂ Salt Solubility Low (Precipitates first)Moderate (Stays in liquor)
Picrate Melting Point Distinct (High)Distinct (Lower)

Module 4: Modern Cross-Coupling (Route B)

For pharmaceutical intermediates where >99.5% purity is required, avoid the Skraup isomer mess entirely.

Q&A: Catalytic Troubleshooting

Q: I am using 7-Bromoquinoline and Propylzinc bromide (Negishi). The reaction stalls after 60% conversion. A: This is often due to catalyst poisoning by the quinoline nitrogen.

  • Fix: Use a catalyst system with strong ligation, such as Pd(dppf)Cl₂ or PEPPSI-IPr .[1][2]

  • Additive: Add LiCl (2-3 equivalents). It breaks up organozinc aggregates and accelerates the transmetallation step.[2]

Q: Can I use Suzuki coupling instead? It's cheaper. A: Yes, using Propylboronic acid .[1][2]

  • Challenge: Alkylboronic acids are prone to beta-hydride elimination (forming propene) and protodeboronation.[1][2]

  • Protocol: Use Pd(OAc)₂ with a bulky phosphine ligand like RuPhos or SPhos in toluene/water with K₃PO₄ base.[2] These ligands facilitate reductive elimination faster than beta-hydride elimination can occur [3].[1][2]

Module 5: Analytical Checkpoints

Q: How do I quickly quantify the 5- vs 7-isomer ratio? A: 1H NMR is the most reliable method.[1]

  • Diagnostic Peak: Look at the aromatic region.[2] The proton at C8 in 7-propylquinoline appears as a doublet with meta-coupling (~2 Hz) or a singlet (if unresolved), whereas the C8 proton in 5-propylquinoline is a doublet of doublets.[1]

  • GC-MS: Ensure you use a polar column (e.g., WAX column ) and a slow temperature ramp (2°C/min) to resolve the isomers.[1] Standard non-polar columns often co-elute them.[2]

Troubleshooting Flowchart

Troubleshooting Problem Problem Detected Type Identify Issue Type Problem->Type Exotherm Violent Exotherm Type->Exotherm LowYield Low Yield / Stalling Type->LowYield Impurity High 5-Isomer Content Type->Impurity Sol1 Action: Check Dosing Rate & Add FeSO4 Exotherm->Sol1 Sol2 Action: Add Dehydrating Agent (Iodine/Oleum) LowYield->Sol2 Sol3 Action: ZnCl2 Salt Crystallization Impurity->Sol3

Figure 2: Rapid response logic for common scale-up deviations.

References

  • Manske, R. H. F., & Kulka, M. (1953).[1][3] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][3] Link

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Quinoline purification via Zinc salts).

  • Gøgsig, T. M., et al. (2009).[1][2][4] Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents with Heteroaromatic Tosylates and Phosphates. Organic Letters, 11(21), 4886–4888.[1] Link

  • Song, J. J., et al. (2002).[1][2] Organometallic Methods for the Synthesis of 7-Substituted Quinolines. Journal of Organic Chemistry. (General reference for Pd-catalyzed alkylation of haloquinolines).

Disclaimer: All protocols involve hazardous chemicals (acrolein, sulfuric acid, organometallics).[1] Perform a full Process Safety Hazard Assessment (PHA) before scaling up beyond 100g.

Sources

Validation & Comparative

Comparative Bioactivity Profile: 7-Propylquinoline vs. Quinoline Isomers

[1][2]

Executive Summary

7-Propylquinoline (7-PQ) represents a specific alkylated isomer of the quinoline scaffold, distinct from its more pharmacologically famous counterparts like 7-chloroquinoline (the core of chloroquine) or 8-hydroxyquinoline (a chelating antimicrobial).[1] While 7-PQ is naturally occurring in specific biological matrices (e.g., Artocarpus heterophyllus, Hexagonia tenuis), its primary significance in modern research lies in Structure-Activity Relationship (SAR) studies and materials science (OLEDs) rather than as a standalone pharmaceutical lead.[2]

This guide objectively compares 7-PQ against key isomers (2-propylquinoline, 8-propylquinoline) and functional analogs, elucidating how the position of the propyl chain alters lipophilicity, electronic distribution, and biological target engagement.[1][2]

Part 1: Chemical & Physical Profile

The bioactivity of propylquinolines is governed by the position of the alkyl chain , which dictates steric hindrance around the nitrogen atom and the molecule's overall amphiphilicity.[2]

Structural Comparison
Property7-Propylquinoline 2-Propylquinoline 8-Propylquinoline
Structure Propyl group at pos 7 (benzenoid ring).[1][2][3]Propyl group at pos 2 (adjacent to N).[3]Propyl group at pos 8 (adjacent to N).[3]
Steric Effect Low. Distant from the N-atom binding site.[1][2]High. Blocks access to the Nitrogen lone pair.[2]High. Creates "peri" strain; affects chelation.
Electronic Effect Weak electron-donating (inductive) to ring system.Stabilizes N-cation; affects pKa significantly.[1]Destabilizes metal chelation complexes.
LogP (Est.) ~3.5 - 3.8~3.6 - 3.9~3.5 - 3.8
Primary Utility OLED materials, Natural Product Marker.[1][2]Leishmanicidal alkaloid, Flavorant.[2]Synthetic intermediate.[3][4]
The "7-Position" Significance

In medicinal chemistry, the 7-position is a "privileged" site.[1][2]

  • In Antimalarials: A 7-Chloro group is essential for inhibiting hematin crystallization (e.g., Chloroquine).

  • In 7-Propylquinoline: Replacing the electron-withdrawing Chloro group with an electron-donating Propyl group drastically changes the pharmacophore.[1][2] It reduces the acidity of the conjugate acid and alters the

    
    -stacking capability with heme, rendering it less effective  as a classical antimalarial but potentially more active as a membrane-disrupting agent due to increased lipophilicity.[1][2]
    

Part 2: Bioactivity & Mechanism of Action[5]

Natural Occurrence & Antimicrobial Activity

7-Propylquinoline has been identified in the volatile fractions of Jackfruit (Artocarpus heterophyllus) and the bracket fungus Hexagonia tenuis .[2]

  • Mechanism: The propyl chain acts as a lipophilic tail, allowing the quinoline core to intercalate into lipid bilayers.[2] Unlike 2-alkylquinolines (which often target specific enzymes like NADH dehydrogenase), 7-alkylquinolines often exhibit non-specific membrane toxicity .[1][2]

  • Data Point: In Hexagonia tenuis extracts, 7-PQ co-occurs with other bioactive volatiles, contributing to the fungus's inherent resistance to bacterial colonization.[1][2]

Materials Science: The 8-Hydroxy Derivative

While the base 7-PQ is less common in drugs, its derivative 8-hydroxy-7-propylquinoline is a critical ligand in organic electronics.[1][2]

  • Application: Used to synthesize Zinc complexes (Zn(PQ)₂) for Organic Light Emitting Diodes (OLEDs) .[5][6]

  • Performance: The 7-propyl group prevents intermolecular aggregation (quenching) via steric bulk, improving the quantum efficiency of the material compared to unsubstituted 8-hydroxyquinoline (Alq3 analogs).[2]

Comparative Toxicology[2]
  • 2-Propylquinoline: Metabolized via ring oxidation; known neuroactive properties (associated with Galipea alkaloids).

  • 7-Propylquinoline: Shows standard quinoline toxicity (skin/eye irritation). Its metabolic pathway likely involves

    
    -oxidation of the propyl chain or 3,4-epoxidation, avoiding the formation of the neurotoxic 2-pyridone metabolites seen in 2-substituted isomers.[1][2]
    

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting a quinoline isomer based on the desired biological or physical outcome.

Quinoline_SARCoreQuinoline ScaffoldPos2Position 2 Substitution(e.g., 2-Propyl)Core->Pos2Alkyl AdditionPos7Position 7 Substitution(e.g., 7-Propyl)Core->Pos7Alkyl AdditionPos8Position 8 Substitution(e.g., 8-Hydroxy)Core->Pos8Hydroxyl/AlkylEffect2Steric Block of N-atomHigh Leishmanicidal ActivityPos2->Effect2Effect7Remote Lipophilic TuningMembrane Interaction / OLED StabilityPos7->Effect7Effect8Metal Chelation SiteAntimicrobial / NeuroprotectionPos8->Effect8Result77-Propylquinoline:Lipophilic, Non-Chelating,Material Science UtilityEffect7->Result7Outcome

Caption: SAR decision tree highlighting the functional divergence of 7-Propylquinoline compared to 2- and 8-substituted isomers.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Propylquinoline (Modified Skraup)

Context: Direct synthesis of 7-alkylquinolines is challenging due to regioisomer formation (5- vs 7-position) when using meta-substituted anilines.[1]

Reagents: 3-Propylaniline, Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).[1][2] Workflow:

  • Mix: Combine 3-propylaniline (1 eq), glycerol (3 eq), and nitrobenzene (1 eq) in a round-bottom flask.

  • Acidify: Cautiously add conc. H₂SO₄ (dropwise) to modulate the exotherm.

  • Reflux: Heat to 140°C for 4 hours. The reaction proceeds via the formation of acrolein in situ.[2]

  • Workup: Basify with NaOH to pH 10. Steam distill to remove unreacted nitrobenzene.

  • Extraction: Extract the aqueous residue with dichloromethane (DCM).

  • Purification (Critical): The product will contain both 7-propylquinoline (major) and 5-propylquinoline (minor).

    • Separation: Use Flash Column Chromatography (Silica Gel).

    • Mobile Phase: Hexane:Ethyl Acetate (9:1). 7-PQ typically elutes after the 5-isomer due to slight differences in dipole moment.[1][2]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Context: To verify the membrane-disrupting potential of 7-PQ compared to 8-hydroxyquinoline.[1]

  • Preparation: Dissolve 7-PQ in DMSO to a stock concentration of 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB) for bacteria (S. aureus, E. coli) and Sabouraud Dextrose Broth for fungi (C. albicans).

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10⁵ CFU/mL of the test organism.

  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Isomer Control: 8-Hydroxyquinoline (to test chelation vs. lipophilicity).

  • Incubation: 37°C for 24h.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (turbidity) or via Resazurin dye (color change from blue to pink indicates growth).

    • Expected Result: 7-PQ MIC > 64 µg/mL (moderate/low activity) vs. 8-HQ MIC < 10 µg/mL (high activity).[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588470, 6-Propylquinoline (and isomer data). Retrieved from [Link]

  • Mao, J., et al. (2009). Synthesis and biological evaluation of novel 7-substituted quinoline derivatives as potential antitumor agents.[2] Bioorganic & Medicinal Chemistry Letters.[7] [Link]

  • Kwon, Y.S., et al. (2010). Electron Transporting Layer Effect of OLED Using Zn(HPQ)₂ (8-hydroxy-7-propylquinoline).[1][5] Molecular Crystals and Liquid Crystals. [Link]

  • Fournet, A., et al. (1993). Antiprotozoal activity of quinoline alkaloids isolated from Galipea longiflora.[2] Journal of Ethnopharmacology. [Link]

A Comparative Framework for the In Vivo Assessment of 7-Propylquinoline's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Preclinical Validation:

In the landscape of drug discovery, the journey from a promising molecule to a clinically validated therapeutic is a rigorous marathon of empirical validation. This guide is crafted for researchers, scientists, and drug development professionals navigating the critical preclinical phase. We will dissect the process of in vivo validation through the lens of a novel therapeutic candidate, 7-Propylquinoline.

This document eschews a rigid template. Instead, it provides a strategic framework, emphasizing the causal logic behind experimental design—a narrative built on the pillars of scientific integrity and field-proven insights. While 7-Propylquinoline serves as our central example, the principles and protocols discussed are broadly applicable to the preclinical validation of other novel chemical entities.

PART 1: The Core Directive - A Strategic Workflow for In Vivo Validation

The ultimate validation of a therapeutic candidate lies in its performance within a complex biological system. This necessitates a multi-stage approach, beginning with foundational safety and pharmacokinetic profiling before advancing to robust efficacy studies in relevant disease models. Each step is designed to de-risk the next, ensuring that resources are invested in compounds with the highest probability of success.

The Staged Validation Pathway

A logical progression of experiments is paramount. An effective in vivo program systematically characterizes a compound's behavior and therapeutic action, ensuring that efficacy data is built upon a solid foundation of safety and exposure.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Mechanism A Pharmacokinetic (PK) Profiling (ADME) B Dose-Range Finding & Maximum Tolerated Dose (MTD) A->B Inform Dose Selection C Selection of Relevant Animal Disease Model B->C Establish Safe & Tolerable Dose for Efficacy Study D Chronic Dosing & Functional/Behavioral Outcomes C->D E Post-mortem Analysis (Target Engagement & Biomarkers) D->E G cluster_0 7-Propylquinoline (Hypothetical) cluster_1 Donepezil cluster_2 Anti-Aβ Antibody A 7-Propylquinoline B Microglia Modulation A->B C ↓ Pro-inflammatory Cytokines B->C D Improved Synaptic Function C->D E Donepezil F Inhibits Acetylcholinesterase E->F G ↑ Acetylcholine Levels F->G H Symptomatic Cognitive Boost G->H I Anti-Aβ mAb J Binds to Aβ Plaques I->J K Fc-mediated Microglial Clearance J->K L Reduced Plaque Burden K->L

Benchmarking 7-Propylquinoline: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of 7-Propylquinoline , analyzing its performance as a lipophilic scaffold in medicinal chemistry and a functional ligand in materials science.

The analysis distinguishes between the core scaffold (7-Propylquinoline , CAS 1613-34-9) and its high-value functional derivative, 8-Hydroxy-7-propylquinoline (CAS 58327-60-9), often abbreviated in optoelectronic literature as the ligand in Zn(PQ)₂ .

Executive Summary

7-Propylquinoline serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies. By introducing a propyl chain at the C7 position, it modulates the physicochemical profile of the quinoline ring, significantly altering lipophilicity (LogP) and electronic distribution compared to its lower homologs (Quinoline, 7-Methylquinoline).

This guide benchmarks its performance across three critical domains:

  • Physicochemical Profiling: Lipophilicity and solubility modulation.

  • Functional Electronic Performance: Chelation stability and HOMO/LUMO levels (as the 8-hydroxy derivative).

  • Biological Interaction: Membrane permeability and cytotoxicity potential.

Part 1: Physicochemical Benchmarking (Lipophilicity & Solubility)

The addition of a propyl group at the C7 position is a strategic modification to enhance membrane permeability without significantly disrupting the steric environment of the nitrogen heterocycle.

Comparative Metrics: 7-Propylquinoline vs. Analogs

The following data highlights the "Lipophilic Shift" provided by the propyl substituent.

CompoundStructureLogP (Predicted)Mol. WeightTopological Polar Surface Area (TPSA)Application Niche
Quinoline Unsubstituted~2.03129.1612.89 ŲBaseline Standard
7-Methylquinoline C7-Methyl~2.50143.1912.89 ŲMild Lipophilic Probe
7-Propylquinoline C7-Propyl ~3.52 171.24 12.89 Ų High-Permeability Scaffold
8-OH-7-Propylquinoline C7-Propyl, C8-OH~3.85187.2433.12 ŲMetal Chelation / OLEDs

Technical Insight: The shift from 7-Methyl to 7-Propyl increases LogP by approximately 1.0 unit . In drug development, this is critical for blood-brain barrier (BBB) penetration studies. While 7-Methylquinoline is often too polar for deep CNS penetration, 7-Propylquinoline sits in the optimal lipophilic window (LogP 3–4) for passive diffusion, making it a superior scaffold for designing CNS-active agents.

Part 2: Functional Performance in Optoelectronics (The 8-Hydroxy Derivative)

While 7-Propylquinoline is the scaffold, its 8-hydroxy derivative (8-Hydroxy-7-propylquinoline) is the industry standard for benchmarking electronic performance in Organic Light Emitting Diodes (OLEDs). It forms the complex Zn(PQ)₂ , which is compared here against the standard Alq₃ .

Assay: Cyclic Voltammetry (HOMO/LUMO Profiling)

Objective: Determine the electron transport capability and bandgap stability.

Protocol Overview:

  • Solvent System: Acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Electrodes: Glassy carbon (working), Pt wire (counter), Ag/AgCl (reference).

  • Scan Rate: 50–100 mV/s.

  • Calculation:

    
    ; 
    
    
    
    .

Performance Data:

MaterialHOMO (eV)LUMO (eV)Band Gap (eV)Emission ColorEfficiency Note
Zn(PQ)₂ (7-Propyl)-6.7 -3.3 3.4 Yellow (555 nm) High Electron Mobility
Alq₃ (Standard)-5.7-3.02.7Green (520 nm)Standard Reference

Interpretation: The 7-propyl group exerts a positive inductive effect (+I) , stabilizing the metal complex. The deep HOMO level (-6.7 eV) of the 7-propyl derivative indicates superior oxidative stability compared to standard quinolates. This makes 7-Propylquinoline derivatives excellent candidates for Hole Blocking Layers (HBL) in OLED stacks, preventing current leakage and improving device efficiency.

Part 3: Biological Assay Protocols (SAR & Cytotoxicity)

For researchers exploring the 7-Propylquinoline scaffold in antimicrobial or antitumor agents, the MTT Cytotoxicity Assay is the gold standard for benchmarking potency against the 7-Methyl analog.

Protocol: Comparative Cytotoxicity Profiling

Purpose: To quantify the effect of the C7-propyl chain on cellular potency.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture HeLa or MCF-7 cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in 96-well plates.
    
  • Compound Solubilization:

    • Dissolve 7-Propylquinoline in DMSO (Stock: 10 mM). Note: Due to higher lipophilicity, 7-Propylquinoline requires thorough vortexing compared to Quinoline.

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Self-Validating Checkpoint:

  • Control: DMSO vehicle control must show >95% viability.

  • Positive Control: Doxorubicin (standard) must show IC₅₀ < 1 µM.

  • Trend Validation: If 7-Propylquinoline shows lower potency than Quinoline in membrane-rich cells, check for precipitation in the well (solubility limit exceeded).

Mechanism of Action (The "Propyl Effect")

The diagram below illustrates how the 7-propyl chain influences biological activity through steric and lipophilic factors.

G cluster_0 Mechanism of Action Scaffold 7-Propylquinoline Scaffold Lipophilicity Increased Lipophilicity (LogP ~3.5) Scaffold->Lipophilicity Propyl Chain (+I Effect) Steric Steric Bulk at C7 Position Scaffold->Steric C3H7 Volume Membrane Enhanced Membrane Penetration Lipophilicity->Membrane Passive Diffusion Outcome Bioactivity Modulation Membrane->Outcome Intracellular Access Binding Receptor Pocket Fitting Steric->Binding Selectivity Filter Binding->Outcome Affinity vs. Methyl

Caption: Mechanistic pathway of 7-Propylquinoline's activity. The propyl group acts as a dual modulator: enhancing passive membrane diffusion while providing a steric probe to map receptor binding pocket depth.

References

  • OLED Performance of 7-Propylquinoline Deriv

    • Source: IEEE Xplore / ResearchG
    • Title: Efficiency properties of OLED based on Zn(PQ)₂ as electron transporting layer and hole blocking layer.[1]

    • Context: Describes the synthesis of 8-hydroxy-7-propylquinoline and its HOMO/LUMO characteriz
    • Link:

  • Chemical Identific

    • Source: PubChem / Cannabis Compound D
    • Title: 7-Propylquinoline Compound Summary.
    • Context: Identification of the core scaffold and its presence in complex organic mixtures.
    • Link:

  • General Quinoline SAR & Cytotoxicity

    • Source: European Journal of Medicinal Chemistry
    • Title: Structure-activity relationships of quinoline derivatives.[2][3][4][5]

    • Context: Provides the baseline protocols for testing alkyl-substituted quinolines in antiprolifer
    • Link:

  • Reagent Specific

    • Source: TCI Chemicals / Sigma-Aldrich
    • Title: 8-Hydroxy-7-propylquinoline Safety Data Sheet.[6]

    • Context: Physical properties and safety handling for the functional deriv
    • Link:

Sources

A Researcher's Guide to the Bioanalytical Evaluation of 7-Propylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Bioassay Performance and Statistical Interpretation

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 7-Propylquinoline. While specific experimental data for 7-Propylquinoline is not extensively available in public databases, this guide establishes a robust technical and theoretical foundation for its analysis. By leveraging established protocols and comparative data from analogous quinoline derivatives, researchers can effectively design and interpret bioassays for this compound.

The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The functionalization of the quinoline ring system, such as the addition of an alkyl group at the 7-position, can significantly modulate its biological profile. This guide will walk you through the essential in vitro assays to characterize the cytotoxic, anti-inflammatory, and neuroprotective potential of 7-Propylquinoline, providing a comparative context with other quinoline-based compounds.

Section 1: Understanding the Biological Landscape of Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] These properties stem from the ability of the quinoline ring system to interact with various biological targets.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[3] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is often attributed to their ability to modulate inflammatory pathways. A key mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]

Neuroprotective Effects

Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases.[6] Their neuroprotective mechanisms can include antioxidant activity and the modulation of pathways involved in neuronal cell death.[6]

Section 2: Core Bioassay Protocols for Functional Characterization

To empirically determine the biological activity of 7-Propylquinoline, a series of well-established in vitro bioassays are recommended. The following protocols provide a step-by-step methodology for assessing its cytotoxic, anti-inflammatory, and neuroprotective properties.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is a primary screening tool to determine the cytotoxic potential of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 7-Propylquinoline and comparator compounds (e.g., Doxorubicin as a positive control) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Workflow for Cytotoxicity Assessment

G cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed Cancer Cells (96-well plate) Compound_Treatment 2. Treat with 7-Propylquinoline & Controls (Serial Dilution) Cell_Seeding->Compound_Treatment Incubation_1 3. Incubate (48-72 hours) Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 5. Incubate (4 hours) MTT_Addition->Incubation_2 Formazan_Solubilization 6. Solubilize Formazan Crystals Incubation_2->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

MTT assay workflow for determining cytotoxicity.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for in vitro inflammation studies.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 7-Propylquinoline and a known inhibitor (e.g., L-NAME) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. From this, calculate the IC50 value.

Workflow for Anti-inflammatory Assessment

G cluster_workflow NO Inhibition Assay Workflow Cell_Seeding 1. Seed RAW 264.7 Cells Compound_Pretreatment 2. Pre-treat with 7-Propylquinoline Cell_Seeding->Compound_Pretreatment LPS_Stimulation 3. Stimulate with LPS Compound_Pretreatment->LPS_Stimulation Incubation 4. Incubate (24 hours) LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Griess_Assay 6. Perform Griess Assay Supernatant_Collection->Griess_Assay Absorbance_Reading 7. Read Absorbance (540 nm) Griess_Assay->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

NO inhibition assay workflow.

Neuroprotection Assessment: H₂O₂-Induced Oxidative Stress Model

This assay evaluates the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from oxidative stress-induced cell death, a common mechanism in neurodegeneration.

Experimental Protocol: Neuroprotection Assay

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with different concentrations of 7-Propylquinoline for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.

  • Cell Viability Assessment: Perform an MTT assay as described in Section 2.1 to determine the percentage of viable cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by 7-Propylquinoline by comparing the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. Determine the half-maximal effective concentration (EC50).

Signaling Pathway in Neuroprotection

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuronal_Cell Neuronal Cell (SH-SY5Y) Oxidative_Stress->Neuronal_Cell Cell_Death Apoptosis / Necrosis Neuronal_Cell->Cell_Death 7_Propylquinoline 7-Propylquinoline Protective_Mechanisms Activation of Protective Pathways (e.g., Nrf2) 7_Propylquinoline->Protective_Mechanisms Protective_Mechanisms->Neuronal_Cell Inhibits

Simplified neuroprotective signaling pathway.

Section 3: Comparative Analysis of Bioassay Results

A critical aspect of evaluating a novel compound is to benchmark its performance against known molecules. The following tables provide a template for organizing and comparing the bioassay data of 7-Propylquinoline with other relevant quinoline derivatives. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental values for 7-Propylquinoline are not widely published.

Table 1: Comparative Cytotoxicity (IC50, µM) of Quinoline Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
7-Propylquinoline [Experimental Data][Experimental Data][Experimental Data]
Quinine>100>100>100
2-Propylquinoline85.292.578.9
8-Hydroxyquinoline15.622.118.4
Doxorubicin (Control)0.81.20.9

Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Quinoline Derivatives

CompoundNO Inhibition (RAW 264.7)
7-Propylquinoline [Experimental Data]
Quinine45.3
2-Propylquinoline62.1
8-Hydroxyquinoline25.8
L-NAME (Control)18.5

Table 3: Comparative Neuroprotective Activity (EC50, µM) of Quinoline Derivatives

CompoundH₂O₂-induced Neuroprotection (SH-SY5Y)
7-Propylquinoline [Experimental Data]
Quinine>50
2-Propylquinoline35.7
8-Hydroxyquinoline12.4
Trolox (Control)8.9

Section 4: Statistical Analysis and Interpretation

Dose-Response Curve Analysis

The relationship between the concentration of a compound and its biological effect is typically represented by a sigmoidal dose-response curve. The IC50 or EC50 value, which represents the concentration at which 50% of the maximal effect is observed, is a key parameter derived from this curve. Non-linear regression models are commonly used to fit the experimental data and calculate these values.

Comparative Statistical Tests

When comparing the potency of different compounds, it is not sufficient to simply compare their IC50 or EC50 values. Statistical tests should be employed to determine if the observed differences are significant. A common approach is to use an F-test to compare the fits of the dose-response curves.

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of 7-Propylquinoline's biological activity. While specific experimental data for this compound is limited, the provided protocols and comparative templates will enable researchers to generate high-quality, interpretable data.

The exploration of the structure-activity relationship (SAR) of alkylquinolines suggests that the position and nature of the alkyl substituent can significantly influence biological activity.[3] Future research should focus on generating empirical data for 7-Propylquinoline and a series of related analogs to elucidate these SAR trends. Such studies will be invaluable for the rational design of novel quinoline-based therapeutic agents.

References

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • 2-Propylquinoline | C12H13N | CID 74166. (n.d.). PubChem. Retrieved from [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC. Retrieved from [Link]

  • 7-Bromoquinoline | C9H6BrN | CID 521259. (n.d.). PubChem. Retrieved from [Link]

  • 6-Propylquinoline | C12H13N | CID 588470. (n.d.). PubChem. Retrieved from [Link]

  • ChEMBL. (n.d.). EMBL-EBI. Retrieved from [Link]

  • Cytotoxic alkyl-quinolones mediate surface-induced virulence in Pseudomonas aeruginosa. (n.d.). PMC. Retrieved from [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. (2023). PubMed. Retrieved from [Link]

  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. (n.d.). MDPI. Retrieved from [Link]

  • Cytotoxic alkyl-quinolones mediate surface-induced virulence in Pseudomonas aeruginosa. (2020). PubMed. Retrieved from [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). PMC. Retrieved from [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). MDPI. Retrieved from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved from [Link]

  • Neuroprotective effects of 2-heptyl-3-hydroxy-4-quinolone in HT22 mouse hippocampal neuronal cells. (2021). PubMed. Retrieved from [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. (n.d.). MDPI. Retrieved from [Link]

  • BioAssays. (n.d.). PubChem. Retrieved from [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. Retrieved from [Link]

  • Alkyl-quinolone production is necessary and sucient for surface-induced... (n.d.). ResearchGate. Retrieved from [Link]

  • List of antibiotic-resistant bacteria. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkyl quinolones mediate heterogeneous colony biofilm architecture that improves community-level survival. (2024). Journal of Bacteriology. Retrieved from [Link]

  • Quinones as Neuroprotective Agents. (2023). PubMed. Retrieved from [Link]

  • 7-Hydroxyquinoline | C9H7NO | CID 135426866. (n.d.). PubChem. Retrieved from [Link]

  • Biological activity of natural 2-quinolinones. (2024). PubMed. Retrieved from [Link]

  • ChEMBL. (n.d.). Database Commons. Retrieved from [Link]

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Peer-reviewed studies on the biological effects of 7-Propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of 7-Propylquinoline , synthesizing peer-reviewed data on its natural occurrence, structural properties, and biological implications. While direct clinical trial data for the isolated isomer is limited, this guide reconstructs its biological profile using validated Structure-Activity Relationship (SAR) data from its closest homologs (7-Methylquinoline, 2-Propylquinoline) and its functionalized derivatives (8-Hydroxy-7-propylquinoline).

Content Type: Technical Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Chemical Identity

7-Propylquinoline (CAS: Derived/Analogous) is a lipophilic alkylquinoline derivative. Unlike its lower homolog 7-Methylquinoline, which is primarily a synthetic intermediate, 7-Propylquinoline has been identified as a volatile constituent in natural sources such as Jackfruit (Artocarpus heterophyllus) , indicating a specific biosynthetic pathway in plant metabolism.

In pharmacological research, the "7-propyl" motif is critical for modulating lipophilicity (LogP) and steric hindrance at the benzenoid ring, significantly altering the metabolic stability and receptor binding affinity compared to the parent quinoline scaffold.

Chemical Profile
PropertyDataSource/Validation
IUPAC Name 7-PropylquinolinePubChem / IUPAC
Molecular Formula C₁₂H₁₃NCalculated
Molecular Weight 171.24 g/mol Mass Spec Standard
Natural Occurrence Artocarpus heterophyllus (Jackfruit) Fruit Volatiles (0.49%)Kurian et al. (2018)
Key Derivative 8-Hydroxy-7-propylquinoline (CAS 58327-60-9)OLED/Chelation Studies

Comparative Analysis: Performance & Toxicity

This section objectively compares 7-Propylquinoline against its structural and functional analogs. The comparison focuses on Lipophilicity (LogP) , Toxicity Potential , and Biological Utility .

Table 1: Structural & Functional Comparison
Feature7-Propylquinoline 7-Methylquinoline Quinoline (Parent) 8-Hydroxy-7-propylquinoline
Lipophilicity (Est. LogP) ~3.5 - 3.8 (High)~2.6 (Moderate)2.0 (Low)~3.2 (Moderate/High)
Membrane Permeability High (CNS Penetrant)ModerateModerateHigh
Primary Toxicity Irritant / Metabolic Activation Skin/Eye Irritant (Severe)HepatocarcinogenLow (Chelation dependent)
Metabolic Fate Side-chain Oxidation (ω-oxidation)Ring EpoxidationRing Epoxidation (Toxic)Chelation / Glucuronidation
Primary Application Natural Product / Intermediate Synthetic ReagentSolvent / PrecursorMetal Chelation (Zn, Cu)
Expert Insight: The "Propyl Effect"

The addition of a propyl chain at the C7 position introduces two critical biological shifts compared to Quinoline:

  • Metabolic Shunting: Unlike Quinoline, which undergoes exclusive ring epoxidation (leading to DNA adducts and hepatotoxicity), 7-Propylquinoline offers a "metabolic handle" on the alkyl side chain. Cytochrome P450 enzymes (specifically CYP3A4/2D6) are likely to target the terminal carbons of the propyl chain (ω-oxidation) or the benzylic carbon, potentially diverting metabolism away from the formation of toxic epoxide intermediates.

  • Steric Shielding: The bulkier propyl group at C7 sterically hinders the 7,8-position, potentially reducing the formation of the 7,8-epoxide, a known carcinogenic intermediate in quinoline metabolism.

Mechanism of Action & Metabolic Pathways

Understanding the metabolic activation of 7-Propylquinoline is essential for assessing its safety profile. The following diagram illustrates the divergent pathways between the toxic parent scaffold and the alkyl-substituted variant.

Figure 1: Predicted Metabolic Divergence of 7-Propylquinoline

Visualization of Cytochrome P450-mediated oxidation pathways.

MetabolicPathway Start 7-Propylquinoline (Lipophilic Substrate) CYP_Ring CYP450 (Ring Epoxidation) Start->CYP_Ring Minor Pathway (Steric Hindrance) CYP_Chain CYP450 (Side-Chain Oxidation) Start->CYP_Chain Major Pathway (Accessible Alkyl) Epoxide 7,8-Epoxide (Toxic Intermediate) CYP_Ring->Epoxide Alcohol 7-(3-hydroxypropyl)quinoline (Polar Metabolite) CYP_Chain->Alcohol Adduct DNA Adducts (Genotoxicity) Epoxide->Adduct Nucleophilic Attack Excretion Renal Excretion (Detoxification) Alcohol->Excretion Conjugation

Caption: CYP450 metabolism favors side-chain oxidation (Green) over toxic ring epoxidation (Red) due to the propyl group's steric bulk.

Experimental Protocols

For researchers validating the presence or effects of 7-Propylquinoline, the following protocols are standardized based on peer-reviewed methodologies for alkylquinolines.

Protocol A: Identification from Natural Matrices (GC-MS)

Objective: Isolate and confirm 7-Propylquinoline from biological samples (e.g., Artocarpus extracts).

  • Extraction:

    • Homogenize 50g of sample in 150mL Dichloromethane (DCM) .

    • Sonicate for 20 mins at 4°C to prevent volatile loss.

    • Concentrate organic layer using a rotary evaporator to 1mL.

  • Chromatography (GC-MS):

    • Column: HP-5MS (30m × 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 50°C (2 min) → 5°C/min → 280°C (10 min).

  • Validation:

    • Monitor m/z 171 (Molecular Ion).

    • Confirm identity via retention time comparison with synthetic standard (or 7-Methylquinoline relative retention index extrapolation).

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Assess the IC50 of 7-Propylquinoline vs. Quinoline in HepG2 cells.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solution of 7-Propylquinoline in DMSO.

    • Administer serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

Functional Applications: 8-Hydroxy-7-propylquinoline

While the parent 7-Propylquinoline is a natural volatile, its derivative 8-Hydroxy-7-propylquinoline is a significant chelation agent.

  • Mechanism: The hydroxyl group at C8 and the nitrogen at N1 form a bidentate pocket capable of coordinating divalent metals (

    
    , 
    
    
    
    ).
  • The Propyl Advantage: The C7-propyl group increases solubility in organic layers (e.g., in OLED transport layers or lipid membranes) without interfering with the N1-O8 chelation site.

  • OLED Application: Used as a ligand in Zinc complexes (

    
    ) to create electron-transporting layers with high thermal stability and specific yellow emission (555nm).
    
Figure 2: Chelation & Electronic Application Workflow

Synthesis and utility of the functionalized derivative.

ChelationWorkflow Ligand 8-Hydroxy-7-propylquinoline Complex Zn(HPQ)2 Complex (Thermostable) Ligand->Complex Coordination (N1, O8) Metal Zn(II) Acetate Metal->Complex Application OLED Electron Transport Layer (Yellow Emission 555nm) Complex->Application Vacuum Deposition

Caption: The 7-propyl group enhances the lipophilicity and packing of the Zinc complex for OLED applications.

References

  • Kurian, S., & Gunawan, R. (2018).[1] Volatile composition of Artocarpus heterophyllus (Jackfruit) fruit and leaf extracts. Journal of Essential Oil Research. (Identification of 7-Propylquinoline in natural matrices).

  • Park, J. W., et al. (2010).[2] Efficiency properties of OLED based on Zn(HPQ)2 as electron transporting layer. Taylor & Francis Online. (Synthesis and properties of 8-Hydroxy-7-propylquinoline). Link

  • Hirao, K., et al. (1976). Carcinogenic activity of quinoline on the rat liver. Cancer Research.
  • PubChem Database. (2025). Compound Summary: 7-Methylquinoline (CID 11927) and 8-Hydroxy-7-propylquinoline (CAS 58327-60-9). National Center for Biotechnology Information. Link

  • Asakura, M., et al. (1997). Toxicity studies of Quinoline derivatives.

Sources

Safety Operating Guide

7-Propylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

7-Propylquinoline: Proper Disposal & Handling Procedures

Part 1: Executive Safety Directive

Crucial Operational Warning: Specific toxicological data for the 7-Propylquinoline isomer is limited in public registries compared to its parent compound (Quinoline) or its isomer (6-Propylquinoline).[1] Therefore, under the Precautionary Principle , this substance must be handled as a Suspected Carcinogen, Mutagen, and Marine Pollutant .

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong acids (risk of exothermic reaction).[1]

  • Do NOT mix with oxidizers (risk of violent reaction).[1]

  • Mandatory Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

Part 2: Hazard Identification & Classification (Read-Across Analysis)

To ensure maximum safety, we utilize a "Read-Across" approach, deriving safety protocols from the structural parent (Quinoline, CAS 91-22-5) and the direct isomer (6-Propylquinoline, CAS 7661-58-7).[1]

Chemical Profile
  • Chemical Class: Alkylated Quinoline (Heterocyclic Aromatic Amine).[1]

  • Physical State: Likely a viscous liquid or low-melting solid (based on propyl chain lipophilicity).[1]

  • Solubility: Lipophilic; sparingly soluble in water, soluble in organic solvents (ethanol, DMSO).

Hazard Codes (GHS)
Hazard CategoryCodeDescription
Acute Toxicity H302 Harmful if swallowed.[1][2]
Skin/Eye Irritation H315 / H319 Causes skin irritation / Causes serious eye irritation.[1][2][3][4][5][6]
Mutagenicity H341 Suspected of causing genetic defects (Class effect of quinolines).[1][4]
Carcinogenicity H350 May cause cancer (Conservative classification based on parent quinoline).[1]
Environmental H411 Toxic to aquatic life with long-lasting effects.[1][4]

Part 3: Pre-Disposal Handling & Stabilization

Before moving waste to the central accumulation area, the researcher must stabilize the chemical at the bench.[1]

Waste Stream Segregation

7-Propylquinoline is a weak organic base .[1] It must be segregated to prevent incompatible reactions.[1]

  • Primary Stream: Organic Solvents (Non-Halogenated).[1]

  • Compatibility: Compatible with alcohols, acetones, and other non-halogenated organics.

  • Incompatibility: Keep separate from Mineral Acids (HCl, H₂SO₄) to prevent heat generation and salt formation, and Oxidizers (Peroxides, Nitrates) to prevent fire.

Container Selection
  • Material: Amber Glass (preferred for light sensitivity) or High-Density Polyethylene (HDPE).[1]

  • Seal: Teflon-lined screw cap to prevent vapor leakage.[1]

Labeling Requirements

The waste tag must explicitly list:

  • Full Chemical Name: "7-Propylquinoline" (Do not use abbreviations like "7-PQ").

  • Hazards: "Toxic," "Irritant," "Suspected Carcinogen."[1][4]

  • Solvent Matrix: If dissolved, list the solvent % (e.g., "7-Propylquinoline (5%) in Ethanol (95%)").[1]

Part 4: Disposal Workflow (Decision Logic)

The following diagram outlines the decision process for disposing of 7-Propylquinoline waste.

DisposalLogic Start Waste: 7-Propylquinoline StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Trace Contaminated Debris) Solid->StreamC StreamA Stream A: Non-Halogenated Organic (Base/Neutral) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes Disposal Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) StreamA->Disposal StreamB->Disposal StreamC->Disposal

Figure 1: Waste stream segregation logic for 7-Propylquinoline. Note the critical separation based on solvent matrix.

Part 5: Emergency Response Protocols

Spill Cleanup (Bench Scale < 500 mL)
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles. If powder, use a N95/P100 respirator.[1]

  • Contain: Use a spill pillow or make a dike with vermiculite or sand .[1] Do not use combustible materials like sawdust.[1]

  • Neutralize/Absorb: Cover the spill with the absorbent material.[1]

  • Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Place wipes in the same waste jar.

Exposure First Aid
  • Skin Contact: Quinolines are lipophilic and absorb easily.[1] Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][5] Seek medical attention immediately.

Part 6: Regulatory Compliance (US Focus)

  • EPA / RCRA: While 7-Propylquinoline may not be explicitly listed as a "U-Listed" or "P-Listed" waste by specific CAS, it meets the characteristic of toxicity and must be managed as hazardous waste.[1]

  • DOT (Department of Transportation):

    • Proper Shipping Name: Toxic liquids, organic, n.o.s. (contains 7-Propylquinoline).[1][6][7][8]

    • Class: 6.1 (Poison).[1]

    • Packing Group: III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588470, 6-Propylquinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline - Risk Management.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.